N-Lauroyl-N-methyltaurine
Description
Structure
3D Structure
Properties
CAS No. |
3737-57-3 |
|---|---|
Molecular Formula |
C15H31NO4S |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
2-[dodecanoyl(methyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C15H31NO4S/c1-3-4-5-6-7-8-9-10-11-12-15(17)16(2)13-14-21(18,19)20/h3-14H2,1-2H3,(H,18,19,20) |
InChI Key |
DABQDIXIAXPQFG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)O |
Other CAS No. |
3737-57-3 |
Related CAS |
4337-75-1 (hydrochloride) |
Synonyms |
N-lauroyl-N-methyltaurine N-lauroyl-N-methyltaurine ammonium N-lauroyl-N-methyltaurine calcium N-lauroyl-N-methyltaurine magnesium N-lauroyl-N-methyltaurine sodium sodium lauroylmethyltaurate |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of N-Lauroyl-N-methyltaurine in Aqueous Solution
Abstract
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the anionic surfactant N-Lauroyl-N-methyltaurine in aqueous solutions. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of micellization, the pivotal factors influencing the CMC, and detailed, field-proven methodologies for its empirical determination. By integrating fundamental principles with actionable experimental protocols, this guide serves as an essential resource for the characterization and application of this versatile surfactant.
Introduction: The Significance of this compound and its CMC
This compound, and more commonly its sodium salt (Sodium N-lauroyl-N-methyltaurate), is an N-acyl amino acid surfactant that has garnered significant attention across various industries, from personal care products to advanced pharmaceutical formulations.[1] Its appeal lies in its excellent biocompatibility, mildness to the skin, and robust performance across a range of conditions.[2] A defining characteristic of any surfactant is its Critical Micelle Concentration (CMC), the concentration threshold above which individual surfactant molecules (monomers) spontaneously self-assemble into organized, colloidal aggregates known as micelles.[3]
The CMC is a critical parameter as it dictates the onset of a surfactant's key functionalities, including solubilization of poorly water-soluble compounds, emulsification, and detergency. For drug development professionals, a low CMC is often desirable as it ensures the stability of micellar drug formulations upon dilution in physiological fluids. This guide will provide the foundational knowledge and practical methodologies to accurately determine and understand the CMC of this compound.
The Phenomenon of Micellization: A Thermodynamic Perspective
The formation of micelles is a thermodynamically driven process governed by the unique amphiphilic nature of surfactant molecules. This compound possesses a hydrophobic lauroyl (C12) tail and a hydrophilic N-methyltaurine headgroup. In aqueous environments, the hydrophobic tails disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To minimize this disruption and achieve a more stable energetic state, the surfactant monomers aggregate.[3]
This self-assembly is a delicate balance of thermodynamic forces:
-
Hydrophobic Effect: The primary driving force for micellization. The sequestration of the hydrophobic tails into the micellar core reduces their contact with water, leading to a significant increase in the entropy of the system.[3]
-
Enthalpy of Micellization (ΔH°mic): This term can be positive (endothermic) or negative (exothermic) depending on the surfactant and temperature. For many ionic surfactants, micellization is initially endothermic.[4][5]
-
Entropy of Micellization (ΔS°mic): The positive entropy change resulting from the release of structured water molecules around the hydrophobic chains is the dominant favorable contribution to micellization.[4]
The overall spontaneity of micellization is determined by the Gibbs free energy of micellization (ΔG°mic), given by the equation:
ΔG°mic = ΔH°mic - TΔS°mic
Micellization occurs when ΔG°mic is negative. The CMC represents the concentration at which this process becomes spontaneous.
Factors Influencing the Critical Micelle Concentration
The CMC of this compound is not an immutable constant but is highly sensitive to the surrounding chemical and physical environment. Understanding these influences is paramount for formulation development and predicting in-vivo performance.
Effect of Temperature
For ionic surfactants like this compound, the relationship between temperature and CMC is typically non-linear, often exhibiting a U-shaped curve.[4][5] Initially, an increase in temperature decreases the CMC. This is attributed to the disruption of the structured water layer around the hydrophobic tail, which favors the transfer of the tail into the micelle core. However, beyond a certain temperature (the Krafft point), a further increase in temperature can disrupt the hydration of the hydrophilic headgroup, making micellization less favorable and thus increasing the CMC.[3]
Table 1: Expected Influence of Temperature on the CMC of this compound in Aqueous Solution
| Temperature (°C) | Expected Trend in CMC | Rationale |
| Increasing (below Krafft point) | Decrease | Disruption of structured water around the hydrophobic tail promotes micellization. |
| Increasing (above Krafft point) | Increase | Disruption of the hydration shell of the hydrophilic headgroup disfavors micellization. |
Note: Specific quantitative data for this compound is not widely available in public literature. This table illustrates the general behavior of ionic surfactants.
Influence of Electrolytes
The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an ionic surfactant like this compound generally leads to a decrease in its CMC. The added counter-ions (Na⁺) shield the electrostatic repulsion between the negatively charged taurate headgroups in the micelle. This reduction in repulsion makes it energetically more favorable for the surfactant monomers to aggregate, thus lowering the concentration required for micelle formation.
Table 2: Expected Influence of NaCl Concentration on the CMC of this compound at 25°C
| NaCl Concentration (mM) | Expected Trend in CMC | Rationale |
| 0 | Baseline CMC | Electrostatic repulsion between headgroups is maximal. |
| Increasing | Decrease | Shielding of headgroup repulsion by counter-ions facilitates micelle formation. |
Note: This table illustrates the general principle of electrolyte effect on anionic surfactant CMC. The magnitude of the decrease is dependent on the specific electrolyte and surfactant.
Impact of pH
The N-methyltaurine headgroup of this compound contains a sulfonate group, which is a strong acid and remains ionized over a wide pH range. Therefore, the CMC of this compound is expected to be relatively stable across a broad pH spectrum. However, at very low pH values, protonation of the amide linkage could potentially occur, which might slightly alter the surfactant's properties. For surfactants with weakly acidic or basic headgroups, pH changes can significantly impact their charge and, consequently, their CMC.
Methodologies for CMC Determination
The accurate determination of the CMC is crucial for the characterization of this compound. Several robust methods are available, each relying on the detection of a distinct change in a physicochemical property of the solution at the onset of micellization.
Surface Tensiometry
Principle: This is a direct and classical method for CMC determination. As the concentration of a surfactant increases, the monomers adsorb at the air-water interface, leading to a decrease in surface tension. At the CMC, the interface becomes saturated with monomers, and any further addition of surfactant results in the formation of micelles in the bulk solution, causing the surface tension to plateau. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.
Experimental Protocol:
-
Preparation of Surfactant Solutions: Prepare a stock solution of this compound in high-purity deionized water. Perform a series of dilutions to create a range of concentrations that bracket the expected CMC.
-
Instrument Calibration: Calibrate the surface tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions, typically with high-purity water.
-
Measurement: For each concentration, measure the surface tension. Ensure the platinum ring or plate is thoroughly cleaned and flamed between each measurement to remove any residual surfactant.
-
Data Analysis: Plot the measured surface tension (γ) against the logarithm of the concentration (log C). The CMC is determined from the intersection of the two linear regions of the plot.
Conductivity Measurement
Principle: This method is well-suited for ionic surfactants like this compound. Below the CMC, the specific conductivity of the solution increases linearly with the concentration of the surfactant, as the monomers act as charge carriers. Above the CMC, the newly formed micelles are much larger and have a lower mobility than the individual ions. Additionally, a fraction of the counter-ions become associated with the micelle, reducing the total number of effective charge carriers. This leads to a change in the slope of the conductivity versus concentration plot. The CMC is identified as the concentration at this break point.[6]
Experimental Protocol:
-
Solution Preparation: Prepare a series of this compound solutions of varying concentrations in high-purity deionized water.
-
Instrument Setup: Use a calibrated conductivity meter with a thermostat-controlled cell to maintain a constant temperature.
-
Measurement: Measure the specific conductivity of each solution. Ensure the conductivity cell is thoroughly rinsed with the solution to be measured before recording the value.
-
Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
Fluorescence Spectroscopy
Principle: This highly sensitive method utilizes a fluorescent probe, most commonly pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the non-polar, hydrophobic core of the micelles. This change in microenvironment causes a significant shift in the intensity ratio of the first (I₁) to the third (I₃) vibronic peaks in the pyrene emission spectrum. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration shows a sigmoidal curve, and the inflection point is taken as the CMC.
Experimental Protocol:
-
Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or ethanol).
-
Sample Preparation: Aliquot a small, fixed amount of the pyrene stock solution into a series of vials. Evaporate the solvent completely to leave a thin film of pyrene.
-
Surfactant Addition: Add the previously prepared this compound solutions of varying concentrations to the vials containing the pyrene film.
-
Equilibration: Allow the solutions to equilibrate, often overnight with gentle stirring, to ensure complete solubilization of the pyrene within the micelles.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a fluorometer (excitation wavelength for pyrene is typically around 335 nm).
-
Data Analysis: Calculate the ratio of the fluorescence intensities of the first and third vibronic peaks (I₁/I₃). Plot this ratio against the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.
Conclusion
The critical micelle concentration is a fundamental parameter that governs the physicochemical behavior and application of this compound. A thorough understanding of its theoretical basis and the factors that influence it is essential for formulators and researchers. This guide has provided an in-depth overview of the principles of micellization and has detailed robust experimental methodologies for the accurate determination of the CMC. While specific quantitative CMC data for this compound under varied conditions remains a subject for further published research, the principles and protocols outlined herein provide a solid framework for its characterization and effective utilization in scientific and industrial applications.
References
- Dehghan Noudeh, G., Housaindokht, M., & Fazly Bazzaz, B. S. (2007). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Journal of Applied Sciences, 7(1), 47-52.
-
Wikipedia. (2023, December 27). Thermodynamics of micellization. Retrieved from [Link]
- Goronja, J. M., Ležaić, A. M. J., Dimitrijević, B. M., Malenović, A. M., Stanisavljev, D. R., & Pejić, N. D. (2024). Characterization of biosurfactants' micelles formation using fluorescence measurements: sodium taurocholate as case of study. ADMET & DMPK, 12(5), 769-780.
- Amézqueta, S., Fuguet, E., & Ràfols, C. (2025). Estimation of the critical micelle concentration of sodium taurocholate in intestine-relevant conditions using complimentary techniques. Journal of Molecular Liquids, 409, 125397.
-
Good Scents Company. (n.d.). sodium methyl lauroyl taurate. Retrieved from [Link]
-
Unilong. (n.d.). Sodium Methyl Lauroyl Taurate CAS 4337-75-1. Retrieved from [Link]
-
UL Prospector. (2025, December 8). Sodium Methyl Lauroyl Taurate by COSROMA. Retrieved from [Link]
-
PubChem. (n.d.). Sodium lauroyl methyl taurate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
FORU Chemtech. (n.d.). Sodium lauroyl methyl taurate(SLMT),mild surfactant. Retrieved from [Link]
-
PubChem. (n.d.). Sodium this compound. Retrieved from [Link]
- Dehghan Noudeh, G., Housaindokht, M., & Bazzaz, B. S. F. (2007). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Science Alert.
- Fernández, J. R. (2021). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Molecules, 26(17), 5336.
- Zhang, R., & Somasundaran, P. (2025). Surface tension of sodium lauroyl glutamate solutions (0.7 wt%, 18.5...).
- Dehghan Noudeh, G., Housaindokht, M., & Bazzaz, B. S. F. (2007). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Journal of Applied Sciences, 7, 47-52.
-
Cosroma. (n.d.). Sodium Methyl Lauroyl Taurate. Retrieved from [Link]
- Oliveira, A. S., & Tedeschi, A. M. (2013). Time-resolved fluorescence quenching studies of sodium lauryl ether sulfate micelles. Journal of the Brazilian Chemical Society, 24(2), 241-245.
- Gregor, I., & Ruckebusch, C. (2005). Investigation of micelle formation by fluorescence correlation spectroscopy. The Journal of Physical Chemistry B, 109(27), 13397-13401.
- Gregor, I., & Ruckebusch, C. (2025, August 7). Investigation of Micelle Formation by Fluorescence Correlation Spectroscopy.
- Goronja, J. M., Ležaić, A. M. J., Dimitrijević, B. M., Malenović, A. M., Stanisavljev, D. R., & Pejić, N. D. (2024).
- Academic Journals. (2015, March 25). Surface and thermodynamic studies of micellization of surfactants in binary mixtures of 1,2-ethanediol and 1,2,3-propanetriol. Academic Journals.
-
Emerson. (n.d.). Conductance Data For Commonly Used Chemicals. Retrieved from [Link]
- Faria, R. C., & Oliveira, M. C. (2025, August 9). Measuring the conductivity of very dilute electrolyte solutions, drop by drop.
- Szabó, K., & Dér, A. (2021). Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. International Journal of Molecular Sciences, 22(23), 13008.
- Roy, A., & Kumar, G. S. (2025, August 6). Surface and thermodynamic parameters of sodium N-acyl sarcosinate surfactant solutions.
Sources
Physicochemical characterization of N-Lauroyl-N-methyltaurine surfactants
A Structural & Thermodynamic Analysis for Formulation Science[1][2]
Executive Summary
N-Lauroyl-N-methyltaurine (Sodium Methyl Lauroyl Taurate, SMLT) represents a premier class of amino acid-based anionic surfactants.[1][2] Unlike traditional alkyl sulfates (e.g., SDS), SMLT integrates a chemically stable amide linkage with a hydrophilic sulfonate headgroup.[1][2] This architecture confers unique physicochemical resilience—specifically pH independence and calcium tolerance—while maintaining a low-irritation profile critical for dermatological and pharmaceutical applications.[1][2] This guide provides a rigorous characterization framework, moving from molecular thermodynamics to bulk phase behavior.[1][2]
Molecular Architecture & Synthesis
The physicochemical superiority of SMLT stems from its hybrid structure. It is not a simple salt of a fatty acid (soap) but an N-acylated amino sulfonic acid.[1][2]
-
Hydrophobic Tail: A dodecyl (
) chain derived from lauric acid.[1][2] This chain length offers the optimal balance between solubility (Krafft point) and surface activity (CMC).[1][2] -
Linker (The Critical Differentiator): The
-methyl amide bond is resistant to hydrolysis compared to ester-linked surfactants (e.g., isethionates).[1][2] The -methyl substitution disrupts inter-molecular hydrogen bonding, increasing solubility compared to non-methylated taurates.[1][2] -
Hydrophilic Head: The sulfonate group (
) is a strong acid moiety ( ), ensuring the surfactant remains ionized and soluble across a broad pH spectrum (pH 2–12).[1][2]
Synthesis Pathway (Schotten-Baumann Condensation)
The synthesis demands precise pH control to prevent hydrolysis of the acyl chloride reactant.[2]
Figure 1: Synthesis pathway emphasizing the Schotten-Baumann condensation conditions required to maximize yield and minimize fatty acid byproducts.
Interfacial Properties (The "Active" State)[1][2]
The characterization of SMLT at the interface is defined by its thermodynamics of micellization.
Critical Micelle Concentration (CMC)
The CMC of SMLT is governed by the hydrophobic effect of the lauroyl tail versus the electrostatic repulsion of the sulfonate head.
-
Typical Value: 8.0 – 10.0 mM (at 25°C, without added salt).[1][2]
-
Salt Effect: Addition of electrolytes (NaCl) screens the headgroup repulsion, lowering the CMC logarithmically. This is critical for thickening formulations.[1][2]
Surface Tension (
)
SMLT effectively reduces the surface tension of water from ~72 mN/m to:
- : ~30–35 mN/m.[1][2]
-
Efficiency (
): SMLT requires higher bulk concentrations to reduce surface tension compared to nonionics, but exhibits faster adsorption kinetics due to the smaller headgroup area compared to ethoxylated anionics.[1][2]
| Parameter | Value / Range | Method of Verification |
| CMC (25°C) | 8 – 10 mM | Conductivity / Surface Tension Isotherm |
| Surface Tension ( | 33 mN/m | Wilhelmy Plate Method |
| Krafft Point | < 0°C (as 30% soln) | Turbidity / DSC |
| pKa | ~1.5 (Sulfonate) | Potentiometric Titration |
Bulk Solution Behavior & Phase Science
Understanding the lyotropic liquid crystal (LLC) phases is essential for controlling the rheology (viscosity) of SMLT formulations.[2]
Phase Progression
As concentration increases, SMLT undergoes the following transitions:
- Phase (Isotropic): Spherical micelles.[1][2] Low viscosity.[1][2] Newtonian flow.[1][2]
- Phase (Hexagonal): At concentrations >35-40%, cylindrical micelles pack into a hexagonal array.[1][2] This phase is responsible for the "gel" texture of surfactant pastes.
- Phase (Lamellar): At higher concentrations or upon addition of co-surfactants (fatty alcohols), planar bilayers form.[1][2] This is the target phase for pearlescent creams.
The Krafft Point Advantage
Unlike Sodium Laurate (soap), which precipitates below ~25°C, SMLT has a Krafft point below 0°C. The
Figure 2: Lyotropic phase progression of SMLT. The transition to H1 is critical for viscosity build-up in formulation.[1][2]
Experimental Protocols
To ensure data integrity (E-E-A-T), use these self-validating protocols.
Protocol A: Precise CMC Determination (Conductivity Method)
Why this method? Conductivity is less sensitive to trace impurities than surface tension.[1][2]
-
Preparation: Prepare a 50 mM stock solution of SMLT in ultrapure water (18.2 MΩ·cm).
-
Calibration: Calibrate the conductivity meter using 0.01 M KCl standard.
-
Titration:
-
Analysis: Plot
vs. Concentration ( ).
Protocol B: Binary Phase Diagram Construction
Why this method? Visualizing anisotropy is the only definitive way to identify liquid crystals.
-
Sample Prep: Prepare SMLT/Water mixtures from 10% to 80% (w/w) in 5% intervals.
-
Equilibration: Centrifuge samples to remove air; anneal at 50°C for 24h, then store at 25°C for 1 week to reach thermodynamic equilibrium.
-
Polarized Light Microscopy (PLM):
-
SAXS Verification (Optional but Recommended): Small Angle X-ray Scattering confirms the lattice spacing (ratio
for Hexagonal).[1][2]
Pharmaceutical & Cosmetic Applications[1][5][6][7][8][9][10]
Drug Delivery Systems
SMLT is increasingly utilized as a permeation enhancer.[2] Its ability to disrupt the stratum corneum lipid bilayer reversibly makes it safer than SLS.
-
Mechanism: SMLT inserts into lipid bilayers, increasing fluidity and allowing polar drugs to penetrate.[1][2]
-
Safety: The taurine headgroup is metabolically compatible, reducing cytotoxicity.
Mild Cleansing
In "sulfate-free" formulations, SMLT is the primary surfactant.[1][2]
-
Zein Test: SMLT solubilizes significantly less Zein protein than SLS, correlating with lower skin irritation.[1][2]
-
Foam Structure: Produces dense, creamy lather (small bubble radius) due to the stable amide backbone resisting rapid drainage.[2]
References
-
Bermejo, J. M., et al. (2020).[1][2] Physicochemical properties of amino acid-based surfactants: A review. Advances in Colloid and Interface Science.[1] [1][2]
-
Farn, R. J. (2006).[1][2] Chemistry and Technology of Surfactants. Blackwell Publishing.[1][2] (Standard text for anionic surfactant synthesis).
-
Sakamoto, K., et al. (2017).[1][2] Cosmetic Science and Technology: Theoretical Principles and Applications.[1] Elsevier.[1][2] (Detailed phase behavior of N-acyl taurates).
-
Bordes, R., & Holmberg, K. (2015).[1][2] Amino acid-based surfactants – Do they deserve more attention? Advances in Colloid and Interface Science.[1] [1][2]
-
PubChem. (2024).[1][2] Sodium Methyl Lauroyl Taurate Compound Summary. National Library of Medicine.[2] [1][2]
Sources
- 1. CAS 4337-75-1: this compound sodium salt [cymitquimica.com]
- 2. Sodium lauroyl methyl taurate | C15H30NNaO4S | CID 23700085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 4. nanoscience.com [nanoscience.com]
Interaction Mechanisms of N-Lauroyl-N-methyltaurine (LMT) and Lipid Bilayers: A Technical Guide
Executive Summary
N-Lauroyl-N-methyltaurine (LMT), often utilized as its sodium salt (Sodium Methyl Lauroyl Taurate), represents a class of amino acid-based surfactants that bridge the gap between harsh anionic detergents (like SDS) and mild non-ionic amphiphiles.[1][2][3] Its unique physicochemical architecture—a C12 hydrophobic tail coupled with a hydrophilic N-methyltaurine headgroup—allows it to interact with lipid bilayers through a distinct "soft disruption" mechanism.[1][2][3]
This guide details the molecular kinetics of LMT-membrane interactions, transitioning from surface adsorption to bilayer fluidization and, ultimately, solubilization.[1] It provides actionable protocols for quantifying these interactions, essential for optimizing transdermal drug delivery systems and ensuring formulation biocompatibility.[1][2][3]
Physicochemical Architecture & Relevance
LMT is an anionic surfactant, but its amide linkage and bulky sulfonate headgroup confer "pseudo-zwitterionic" properties that mitigate irritation while maintaining high interfacial activity.[1][2]
Table 1: Physicochemical Profile of LMT
| Parameter | Value / Description | Relevance to Membrane Interaction |
| Chemical Structure | Amphiphilic balance allows insertion into both LO (liquid ordered) and LD (liquid disordered) phases.[1][2][3] | |
| Headgroup | N-methyltaurine (Sulfonate) | High hydration shell; steric bulk prevents deep penetration into protein hydrophobic cores (mildness) but allows lipid headgroup spacing.[1][2][3] |
| Hydrophobic Tail | Lauroyl (C12) | Matches the hydrophobic length of many biological phospholipids (e.g., DPPC), facilitating seamless leaflet insertion. |
| CMC | ~7–15 mM (Condition dependent) | Defines the boundary between monomeric insertion (permeation enhancement) and micellar solubilization (membrane lysis).[2][3] |
| pKa | < 2 (Sulfonic acid) | Remains fully ionized (anionic) at all physiological pH levels, driving electrostatic interactions with cationic domains.[1][2][3] |
Mechanistic Core: The Interaction Cascade
The interaction between LMT and lipid bilayers is not binary; it is a concentration-dependent continuum governed by the Partition Coefficient (
Stage 1: Surface Adsorption (Pre-CMC)
At low concentrations (
-
Mechanism: The anionic sulfonate headgroup interacts with zwitterionic phospholipid heads (e.g., PC) via ion-dipole interactions, while the C12 tail anchors into the interfacial region.
-
Effect: This increases the area per lipid (
), causing a slight expansion of the membrane surface and increasing hydration of the headgroup region.
Stage 2: Insertion and Fluidization (Near CMC)
As concentration approaches the CMC, saturation of the interface forces LMT monomers to insert deeper into the hydrophobic core.
-
Mechanism: The C12 tail aligns with phospholipid acyl chains.[2][3] However, the bulky N-methyltaurine headgroup acts as a "wedge," disrupting the Van der Waals forces holding the bilayer together.
-
Thermodynamic Consequence: This lowers the main phase transition temperature (
) and reduces the cooperativity of the transition (broadening the DSC peak). The membrane enters a "fluidized" state, significantly increasing permeability to water and polar drugs.
Stage 3: Solubilization (Post-CMC)
Above the CMC, the membrane can no longer accommodate additional surfactant.
-
Mechanism: LMT begins to extract lipids from the bilayer to form mixed micelles (LMT + Phospholipid).[2][3]
-
Outcome: The bilayer disintegrates.[2][3] This is the "lysis" phase, characterized by the vesicle-to-micelle transition.[1]
Visualization: The Interaction Pathway
Caption: Schematic of LMT-mediated bilayer disruption, progressing from surface adsorption to complete solubilization.
Experimental Protocols
To validate these mechanisms in a formulation context, the following self-validating protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Quantify the fluidizing effect of LMT on lipid bilayers by measuring shifts in Phase Transition Temperature (
-
Preparation: Prepare Multilamellar Vesicles (MLVs) of DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) at 1 mg/mL in PBS (pH 7.4).
-
Titration: Incubate MLVs with increasing concentrations of LMT (0 mM to 10 mM) for 1 hour at 50°C (above
of DPPC) to ensure equilibrium. -
Measurement: Scan from 20°C to 60°C at a rate of 1°C/min.
-
Analysis:
-
Validation: The control (pure DPPC) must show a sharp pre-transition at ~35°C and main transition at ~41°C.
Protocol B: Isothermal Titration Calorimetry (ITC)
Objective: Determine the Partition Coefficient (
-
Setup:
-
Titration: Inject 2 µL aliquots of LMT into the lipid cell.
-
Data Interpretation:
-
Calculation: Use the saturation curve to calculate the mole ratio (
) of surfactant bound per lipid, deriving .
Protocol C: Calcein Leakage Assay (Permeability)
Objective: Measure membrane defect formation.[1][2][3]
-
Vesicle Formation: Encapsulate Calcein (self-quenching concentration, 50 mM) inside POPC vesicles.[1][2][3] Remove unencapsulated dye via Size Exclusion Chromatography (Sepharose CL-4B).[1][2]
-
Assay:
-
Quantification:
[1][2][3] -
Thresholding: Identify the LMT concentration that induces 50% leakage (
). This is your "Permeation Enhancement" window.[1][2]
Workflow Logic for Formulation
The following diagram illustrates the decision matrix for using LMT in drug delivery formulations.
Caption: Decision matrix for selecting LMT concentration based on intended application (Delivery vs. Extraction).
References
-
Perinelli, D. R., et al. (2025).[1][2] "Unveiling the Interactions between Amino Acids-Based Surfactants and Lipid Bilayers: A Small Angle Neutron Scattering and Reflectivity Study." Langmuir. [2][3]
-
Sznitowska, M., Janicki, S., & Williams, A. C. (1998).[1][3] "Intracellular or intercellular localization of the polar pathway of penetration across SC." Journal of Pharmaceutical Sciences.
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 61353, this compound."[1][2][3] PubChem.
-
Brito, R. O., et al. (2019).[1][2][3] "Interaction of arginine-based cationic surfactants with lipid membranes."[1][2][3] Colloids and Surfaces B: Biointerfaces.
-
Heerklotz, H. (2008).[1][2][3] "Triton-100 and the thermodynamics of membrane solubilization." Biophysical Journal.[1][2][3] (Contextual grounding for Protocol B).
Sources
Navigating the Emulsion Interface: A Technical Guide to the HLB of N-Lauroyl-N-methyltaurine
Abstract
The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter in formulation science, dictating the behavior of surfactants at the oil-water interface and, consequently, the stability of emulsified systems. This guide provides a comprehensive examination of the HLB of N-Lauroyl-N-methyltaurine, a widely used anionic surfactant known for its mildness and performance.[1][2][3] We will explore the theoretical underpinnings of HLB calculation, specifically applying Davies' method due to the ionic nature of the surfactant. Furthermore, this document outlines a robust experimental protocol for the empirical determination of HLB, bridging the gap between theoretical prediction and practical application for researchers, scientists, and drug development professionals.
Introduction: The Concept of Hydrophilic-Lipophilic Balance (HLB)
The HLB system, first introduced by Griffin in the 1940s, provides a semi-empirical scale to characterize the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[4][5][6] This balance is paramount in the formulation of stable emulsions, as the surfactant's HLB must align with the requirements of the oil and water phases to be emulsified.[7] The HLB scale for non-ionic surfactants typically ranges from 0 to 20.[4][6] Values from 3 to 6 are indicative of good water-in-oil (W/O) emulsifiers, while values from 8 to 18 suggest suitability as oil-in-water (O/W) emulsifiers.[6][8] Ionic surfactants, such as this compound, can have HLB values extending up to 40.[9]
This compound, also known as Sodium N-lauroyl-N-methyltaurate, is an anionic surfactant valued for its excellent foaming properties, stability in hard water, and mildness, making it a popular choice in personal care and pharmaceutical formulations.[1][2][3][10] A precise understanding of its HLB is therefore essential for optimizing its performance in complex formulations.
Molecular Dissection of this compound
To calculate the HLB of this compound, a thorough analysis of its molecular structure is necessary to identify its constituent hydrophilic and lipophilic groups.
The chemical structure of this compound (in its sodium salt form) is: CH₃(CH₂)₁₀CONH(CH₃)CH₂CH₂SO₃⁻Na⁺
-
Lipophilic Portion: The lipophilic character is primarily derived from the lauroyl group , which consists of a 12-carbon alkyl chain (CH₃(CH₂)₁₀-).
-
Hydrophilic Portion: The hydrophilic nature is attributed to the N-methyltaurate head group , which includes the amide linkage (-CONH-), the N-methyl group (-N(CH₃)-), and the highly polar sulfonate group (-SO₃⁻Na⁺).
Theoretical HLB Calculation: The Davies' Method
While Griffin's method is widely used for non-ionic surfactants, it is not suitable for ionic species.[4][11][12] The Davies' method, developed in 1957, is more appropriate as it assigns specific group numbers to both hydrophilic and lipophilic functional groups, including those that are ionized.[4][6][11]
The Davies' formula is as follows:
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers) [13]
To apply this formula to this compound, we must first identify the relevant groups and their corresponding Davies' group numbers.
Table 1: Davies' Group Numbers for this compound
| Group | Type | Group Number | Count | Total Contribution |
| -SO₃⁻Na⁺ | Hydrophilic | 38.7 | 1 | 38.7 |
| -CONH- | Hydrophilic | 2.1 | 1 | 2.1 |
| -CH₃ | Lipophilic | 0.475 | 2 | 0.95 |
| -CH₂- | Lipophilic | 0.475 | 12 | 5.7 |
Calculation Steps:
-
Sum of Hydrophilic Group Numbers:
-
Contribution from -SO₃⁻Na⁺ = 38.7
-
Contribution from -CONH- = 2.1
-
Total Hydrophilic Contribution = 38.7 + 2.1 = 40.8
-
-
Sum of Lipophilic Group Numbers:
-
The lauroyl chain has 11 -CH₂- groups and one terminal -CH₃ group. The N-methyl group is also a -CH₃. The two -CH₂- groups in the taurate backbone are also lipophilic.
-
Total -CH₂- groups = 11 (in lauroyl) + 2 (in taurate) = 13
-
Total -CH₃- groups = 1 (terminal lauroyl) + 1 (N-methyl) = 2
-
Contribution from -CH₂- = 13 * 0.475 = 6.175
-
Contribution from -CH₃- = 2 * 0.475 = 0.95
-
Total Lipophilic Contribution = 6.175 + 0.95 = 7.125
-
-
Final HLB Calculation:
-
HLB = 7 + 40.8 - 7.125
-
HLB ≈ 40.68
-
This high calculated HLB value is consistent with an anionic surfactant that is highly water-soluble and functions as an effective oil-in-water emulsifier and detergent.[6]
Empirical Determination of HLB: An Experimental Workflow
Theoretical calculations provide a valuable starting point, but the most accurate HLB value is often determined experimentally.[8][14] The most common method involves preparing a series of emulsions with the oil phase of interest and a blend of two surfactants with known HLB values, one high and one low.[15][16] The stability of these emulsions is then observed to identify the "required HLB" of the oil phase, which corresponds to the HLB of the surfactant blend that produces the most stable emulsion.[5][7]
Principle
This protocol aims to determine the HLB of this compound by using it as the sole emulsifier for a series of oils with known required HLB values. The stability of the resulting emulsions will indicate the HLB range in which this compound is most effective.
Materials and Equipment
-
This compound
-
A series of oils with known required HLB values (e.g., mineral oil, cetyl alcohol, stearic acid)
-
Distilled or deionized water
-
Homogenizer (e.g., rotor-stator or high-pressure)
-
Beakers and graduated cylinders
-
Analytical balance
-
Water bath
-
Microscope with a calibrated slide
-
Centrifuge (optional)
Experimental Protocol
-
Preparation of Oil Phases: Select a range of oils with required HLB values that are expected to bracket the theoretical HLB of this compound.
-
Preparation of Emulsions: a. For each selected oil, prepare a series of oil-in-water emulsions with varying concentrations of this compound (e.g., 1%, 3%, 5% w/w). b. Weigh the required amounts of the oil phase, aqueous phase (water), and this compound. c. Heat the oil and water phases separately in a water bath to approximately 75°C. Dissolve the this compound in the water phase. d. Slowly add the oil phase to the aqueous phase while continuously mixing with the homogenizer. e. Homogenize for a specified time (e.g., 5 minutes) at a constant speed to ensure consistent droplet size reduction. f. Allow the emulsions to cool to room temperature with gentle stirring.
-
Evaluation of Emulsion Stability: a. Visual Observation: Observe the emulsions immediately after preparation and at regular intervals (e.g., 24 hours, 48 hours, 1 week) for any signs of instability, such as creaming, coalescence, or phase separation.[5] b. Microscopic Examination: Examine a drop of each emulsion under a microscope to assess the droplet size and distribution. A stable emulsion will have small, uniform droplets. c. (Optional) Accelerated Stability Testing: Centrifuge the emulsion samples at a specific speed and time (e.g., 3000 rpm for 30 minutes). The extent of phase separation can be used as an indicator of stability.
Interpretation of Results
The HLB of this compound is considered to be the required HLB of the oil for which it produces the most stable emulsion. For instance, if the most stable emulsion is formed with an oil that has a required HLB of 38, then the experimental HLB of this compound is approximately 38.
Bridging Theory and Practice
It is not uncommon for the theoretically calculated HLB to differ slightly from the empirically determined value. This discrepancy can arise from several factors:
-
Steric Hindrance: The Davies' method does not fully account for the spatial arrangement of atoms, which can affect the accessibility of hydrophilic and lipophilic groups.
-
Intramolecular Interactions: Interactions between different parts of the surfactant molecule can influence its overall polarity.
-
Environmental Factors: The pH, temperature, and ionic strength of the aqueous phase can all impact the effective HLB of an ionic surfactant.
Therefore, while the calculated HLB of approximately 40.7 provides a strong theoretical foundation, the empirically determined value should be considered the most reliable for practical formulation development.
Conclusion
The Hydrophilic-Lipophilic Balance is an indispensable tool for the formulation of stable and effective emulsified products. For an anionic surfactant like this compound, the Davies' method provides a robust theoretical framework for estimating its HLB, yielding a value of approximately 40.7. This high value underscores its strong hydrophilic nature and its utility as an oil-in-water emulsifier and detergent. However, for optimal formulation design, it is imperative to validate this theoretical value through empirical methods, such as emulsion stability testing. By integrating both theoretical calculations and experimental validation, researchers and formulators can harness the full potential of this compound in a wide array of applications.
References
-
Bilal, D. (2020, June 28). Davies Method To Calculate HLB For Ionic Surfactant. YouTube. Retrieved from [Link]
-
J R Hess Company, Inc. (n.d.). Basics of the HLB System. Retrieved from [Link]
-
Unknown. (n.d.). HLB SCALE AND ITS APPLICATION'S. Retrieved from [Link]
-
Unknown. (n.d.). 11.2. HLB Value and Calculation. Retrieved from [Link]
-
Unknown. (2025, May 15). How to determine the HLB value of a primary emulsifier?. Retrieved from [Link]
-
Unknown. (n.d.). Determination of HLB value by saponification method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrophilic-lipophilic balance. Retrieved from [Link]
-
Unknown. (n.d.). DETERMINATION OF HLB VALUES OF SOME NONIONIC SURFACTANTS AND THEIR MIXTURES. Retrieved from [Link]
-
Unknown. (n.d.). Application of HLB value in emulsion paint formulation design. Retrieved from [Link]
-
ChemBK. (2024, January 3). Sodium this compound. Retrieved from [Link]
-
Slideshare. (n.d.). To determine the HLB number of a surfactant by saponification method. Retrieved from [Link]
-
Unknown. (2024, September 27). Griffin's Method Vs Davies' Method Vs Estimation Method of Hydrophile-Lipophile Balance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Scribd. (n.d.). Determination of HLB Number of A Surfactant by Saponification Method. Retrieved from [Link]
-
FORU Chemtech. (n.d.). Sodium lauroyl methyl taurate(SLMT),mild surfactant. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sodium this compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sodium lauroyl methyl taurate. PubChem. Retrieved from [Link]
-
ResearchGate. (2023, May 21). How to determine the HLB (Hydrophilic Lipophilic balance) value of the cationic surface active ionic liquids?. Retrieved from [Link]
-
Scientific Spectator. (n.d.). The HLB SYSTEM. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Study on the relationships between the oil HLB value and emulsion stabilization. RSC Advances. Retrieved from [Link]
-
Gattefossé. (n.d.). An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion. Retrieved from [Link]
-
Axios Research. (n.d.). This compound Sodium Salt. Retrieved from [Link]
-
Unknown. (2025, January 30). HLB Values of Surfactants in Textile Industry. Retrieved from [Link]
-
Portal Produktowy Grupy PCC. (2025, October 30). HLB - what is it? Hydrophilic-lipophilic balance. Retrieved from [Link]
-
OCL - Oilseeds and fats, Crops and Lipids. (2022, January 4). Determination of required hydrophilic-lipophilic balance of Amesiodendron chinense (Merr.) Hu oil and development of stable cream formulation. Retrieved from [Link]
-
Greengredients®. (n.d.). HLB required - How to choose an emulsifier?. Retrieved from [Link]
-
Unknown. (n.d.). Hydrophilic-Lipophilic Balance (HLB). Retrieved from [Link]
-
ResearchGate. (n.d.). 2. Group HLB numbers a. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. marknature.com [marknature.com]
- 3. specialchem.com [specialchem.com]
- 4. spcop.in [spcop.in]
- 5. How to determine the HLB value of a primary emulsifier? - Blog [novaoildrilling.com]
- 6. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 7. Study on the relationships between the oil HLB value and emulsion stabilization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. What is an HLB Value? | Sea-Land Chemical Company [sealandchem.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. Sodium lauroyl methyl taurate(SLMT),mild surfactant - FORU Chemtech [foruchem.com]
- 11. youtube.com [youtube.com]
- 12. jrhessco.com [jrhessco.com]
- 13. Application of HLB value in emulsion paint formulation design_ Nantong Convey Chemical Technology Co., Ltd_Emulsifier_Polyethylene glycol_Polypropylene glycol_Penetrant [en.convey-chemical.com]
- 14. researchgate.net [researchgate.net]
- 15. scientificspectator.com [scientificspectator.com]
- 16. Determination of required hydrophilic-lipophilic balance of Amesiodendron chinense (Merr.) Hu oil and development of stable cream formulation | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
Methodological & Application
Application Note & Protocol: Synthesis of Sodium N-Lauroyl-N-methyltaurate via Schotten-Baumann Condensation
Abstract
This document provides a comprehensive guide for the synthesis of Sodium N-Lauroyl-N-methyltaurate, an anionic surfactant of significant interest in the pharmaceutical and personal care industries. The protocol herein details the laboratory-scale synthesis utilizing the robust Schotten-Baumann reaction, which involves the acylation of sodium N-methyltaurate with lauroyl chloride. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization techniques.
Introduction: The Significance of N-Acyl Taurates
N-acyl-N-methyltaurates are a class of mild, anionic surfactants synthesized by acylating N-methyltaurine with various fatty acids.[1] These amphiphilic molecules possess a polar N-methyltaurine head group and a nonpolar fatty acid tail, rendering them highly effective at reducing surface tension.[1] Among these, Sodium N-Lauroyl-N-methyltaurate (also known as sodium lauroyl methyl taurate) is particularly valued for its excellent biocompatibility, low irritation potential, and stability across a wide pH range.[1][2] These properties have led to its widespread use in personal care products and its emergence as a promising excipient in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[1]
The synthesis route employing fatty acid chlorides, specifically the Schotten-Baumann reaction, is a well-established and widely used method for preparing N-acyl amino acid salts.[3][4][5][6] This reaction involves the condensation of an acid chloride with an amine in the presence of a base, offering a reliable pathway to produce N-Lauroyl-N-methyltaurine with good yield and purity.[6]
The Schotten-Baumann Reaction Pathway
The core of this protocol is the Schotten-Baumann reaction, which facilitates the formation of an amide bond between the amine group of N-methyltaurine and the carbonyl group of lauroyl chloride.[6] The reaction is typically conducted in a two-phase solvent system, consisting of water and an organic solvent.[6] The base, usually sodium hydroxide, resides in the aqueous phase to neutralize the hydrochloric acid (HCl) generated during the reaction, while the reactants and the final product are primarily in the organic phase.[1][6]
The overall reaction can be summarized as follows:
Lauroyl Chloride + Sodium N-methyltaurate → Sodium N-Lauroyl-N-methyltaurate + Sodium Chloride
A critical aspect of this synthesis is the careful control of reaction parameters such as temperature and pH to prevent hydrolysis of the lauroyl chloride and to ensure the desired acylation reaction proceeds efficiently.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Sodium N-Lauroyl-N-methyltaurate.
Detailed Synthesis Protocol
This protocol is adapted from established laboratory-scale syntheses based on the Schotten-Baumann reaction.[1] All operations should be conducted in a well-ventilated chemical fume hood.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| N-Methyltaurine | C₃H₉NO₃S | 139.17 | ≥98% | Sigma-Aldrich |
| Lauroyl Chloride | C₁₂H₂₃ClO | 218.77 | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥97% | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (w/w) | VWR |
| Deionized Water | H₂O | 18.02 | - | - |
| Organic Solvent (optional for extraction) | e.g., Ethyl Acetate | C₄H₈O₂ | 88.11 | - |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Two dropping funnels (100 mL each)
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter
-
Thermometer
-
Condenser (optional, for temperature control)
-
Büchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator (optional, for solvent removal)
-
Drying oven
Step-by-Step Procedure
-
Preparation of Sodium N-methyltaurate Solution:
-
In a beaker, dissolve a specific molar quantity of N-methyltaurine in deionized water.
-
To this solution, add an equimolar amount of a sodium hydroxide solution (e.g., 20% w/v) to form sodium N-methyltaurate.[1] The reaction is exothermic, so add the NaOH solution slowly while stirring.
-
Cool the resulting solution to below 10°C in an ice bath.[1] This is crucial to minimize the hydrolysis of the lauroyl chloride upon its addition.
-
-
Reaction Setup:
-
Transfer the cooled sodium N-methyltaurate solution to a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels.[1]
-
Fill one dropping funnel with a pre-determined molar equivalent of lauroyl chloride.
-
Fill the second dropping funnel with a 30-50% sodium hydroxide solution.[1]
-
-
Acylation Reaction:
-
Begin vigorous stirring of the sodium N-methyltaurate solution.
-
Slowly and simultaneously, add the lauroyl chloride and the sodium hydroxide solution dropwise into the reaction flask over a period of 1-2 hours.[1]
-
Throughout the addition, meticulously monitor and control the reaction temperature, maintaining it below 40°C.[1][4] Use the ice bath as needed to dissipate the heat generated by the exothermic reaction.
-
Concurrently, monitor the pH of the reaction mixture, keeping it within the range of 9 to 11.[1] The sodium hydroxide solution neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.[1]
-
-
Reaction Completion and Neutralization:
-
After the complete addition of lauroyl chloride and sodium hydroxide, continue stirring the mixture for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Once the reaction is complete, cool the mixture.
-
Carefully adjust the final pH to a neutral range of 7.0-8.5 using a dilute hydrochloric acid solution.[1]
-
-
Product Isolation and Purification:
-
The resulting product is an aqueous solution or paste of Sodium N-Lauroyl-N-methyltaurate.
-
For purification, the product can be precipitated by adding a salt (salting out) or by acidification followed by neutralization.
-
Alternatively, if an organic solvent was used, separate the organic layer and wash it with brine.
-
The crude product can be further purified by recrystallization, for instance, from an ethanol/water mixture.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Drying:
-
Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Safety Precautions
-
Lauroyl Chloride: Lauroyl chloride is a corrosive and moisture-sensitive substance.[7][8] It causes severe skin burns and eye damage.[8] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9][10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10] Do not allow contact with water, as it reacts to produce corrosive HCl gas.[7]
-
Sodium Hydroxide and Hydrochloric Acid: Both are corrosive and can cause severe burns. Handle with care and wear appropriate PPE.
-
General Handling: Ensure adequate ventilation during the entire procedure.[7] Eyewash stations and safety showers should be readily accessible.[7]
Characterization and Quality Control
The identity and purity of the synthesized Sodium N-Lauroyl-N-methyltaurate should be confirmed using appropriate analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups (e.g., amide C=O stretch, S=O stretch of the sulfonate group).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful acylation.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any unreacted starting materials.[11] A reversed-phase HPLC method can be developed for this purpose.[11]
-
Melting Point Determination: To compare with the literature value for the pure compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | - Hydrolysis of lauroyl chloride- Incomplete reaction | - Ensure the initial temperature is low (<10°C) and maintain temperature control throughout the addition.- Ensure efficient stirring and allow sufficient reaction time. |
| Impure Product | - Presence of unreacted starting materials- Side reactions | - Optimize the stoichiometry of reactants.- Purify the product thoroughly by recrystallization. |
| Foaming | - Vigorous reaction or gas evolution | - Add reagents slowly and ensure adequate headspace in the reaction flask. |
Conclusion
The Schotten-Baumann condensation of lauroyl chloride with sodium N-methyltaurate is a reliable and scalable method for the synthesis of high-purity Sodium N-Lauroyl-N-methyltaurate. Careful control of reaction parameters, particularly temperature and pH, is paramount for achieving high yields and minimizing side reactions. The protocol and safety guidelines detailed in this application note provide a solid foundation for researchers to successfully synthesize and characterize this versatile surfactant for various applications in drug development and beyond.
References
- Onto-sight AI. Synthesis and Handling of Lauroyl Chloride: Safety Precautions and Tips.
- Krishna Solvechem Ltd.
- Span Chemie. LAUROYL CHLORIDE 97.5% EXTRA PURE MSDS.
- Cole-Parmer.
- Google Patents. CN105175291B - A kind of synthetic method of lauroyl N-methyltaurine sodium.
- ChemBK. Sodium this compound.
- Google Patents.
- BenchChem.
- Eureka | Patsnap.
- Google Patents.
- MilliporeSigma.
- Google Patents.
- MDPI. Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.
- Google Patents.
- Wikipedia. Schotten–Baumann reaction.
- Eureka | Patsnap.
- Organic Syntheses. 3-l.
- Axios Research. This compound Sodium Salt - CAS - 4337-75-1.
- Morressier. Development of HPLC methods for detection of oleic acid and N-methyltaurine in surfactant.
- LGC Standards. This compound Sodium Salt.
- Google Patents. CN102875422B - New synthesis method of N-acyl-N-methyltaurine.
- CymitQuimica. CAS 4337-75-1: this compound sodium salt.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 4337-75-1: this compound sodium salt [cymitquimica.com]
- 3. US5496959A - Preparation of N-acyl taurates - Google Patents [patents.google.com]
- 4. CN110981759B - Preparation method of N-acyl-N-methyltaurate and application of N-acyl-N-methyltaurate in silicone oil-free shampoo - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. kscl.co.in [kscl.co.in]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ontosight.ai [ontosight.ai]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Development of HPLC methods for detection of oleic acid and <i>N</i>-methyltaurine in surfactant [morressier.com]
Application Note: High-Efficiency Solubilization of Membrane Proteins using N-Lauroyl-N-methyltaurine (LMT)
This Application Note and Protocol guide details the use of N-Lauroyl-N-methyltaurine (LMT) , also known as Sodium Lauroyl Methyl Taurate (SLMT), for membrane protein solubilization.
Abstract & Strategic Positioning
This compound (LMT) is an anionic, taurine-based surfactant that occupies a critical "middle ground" in the detergent landscape. Unlike Sodium Dodecyl Sulfate (SDS), which is highly denaturing and incompatible with many downstream enzymatic assays (e.g., trypsin digestion, functional assays), LMT offers robust solubilization power with significantly reduced protein denaturation .
This guide positions LMT as the superior alternative to SDS for proteomics , mass spectrometry (MS) , and initial membrane extraction steps where non-ionic detergents (like DDM) are too weak to solubilize aggregates or lipid rafts, but where downstream enzymatic compatibility is required.
Key Advantages:
-
Protease Compatibility: Unlike SDS, LMT does not inhibit trypsin or chymotrypsin at working concentrations, enabling "one-pot" digestion for bottom-up proteomics.
-
High CMC (~8.7 mM): Facilitates rapid removal via dialysis or buffer exchange, unlike "sticky" detergents like Triton X-100.
-
Acid Stability: The sulfonate headgroup maintains solubility in acidic buffers, unlike carboxylate-based detergents (e.g., Sodium Laurate) which precipitate.
Physicochemical Profile
| Property | Value / Description | Implications for Protocol |
| Chemical Name | This compound (Sodium Salt) | Anionic surfactant |
| Molecular Weight | ~343.47 Da | Small monomer size |
| CMC (Critical Micelle Conc.) | ~8.7 mM (approx.[1] 0.3% w/v) | High CMC allows easy removal by dialysis. |
| Aggregation Number | ~20-30 (Concentration dependent) | Forms small, dynamic micelles. |
| HLB (Hydrophile-Lipophile) | ~12-14 | Good wetting and solubilizing properties. |
| pH Stability | pH 3.0 – 11.0 | Stable in acidic HPLC mobile phases. |
| Enzyme Compatibility | High (Trypsin, Chymotrypsin) | Ideal for in-solution digestion protocols. |
Mechanism of Action
LMT functions as a "soft" anionic detergent. Its N-methyltaurine headgroup provides a negative charge that disrupts lipid-lipid and lipid-protein interactions effectively, while the lauroyl tail (C12) intercalates into the hydrophobic domains.
Graphviz Diagram: Solubilization Mechanism
Caption: LMT intercalates into the membrane to form Protein-Detergent Complexes (PDCs) that maintain sufficient protein accessibility for enzymes without the aggressive unfolding characteristic of SDS.
Detailed Protocol: Membrane Protein Solubilization
Phase A: Preparation of Reagents
1. 10% (w/v) LMT Stock Solution:
-
Weigh 1.0 g of this compound sodium salt.
-
Dissolve in 10 mL of ultrapure water (Milli-Q).
-
Note: Warming to 37°C may speed up dissolution. The solution should be clear and colorless.
-
Store at Room Temperature (RT). Do not refrigerate (precipitate may form).
2. Lysis Buffer (Base):
-
50 mM Tris-HCl, pH 8.0 (or HEPES pH 7.5).
-
150 mM NaCl.
-
10% Glycerol (stabilizer).
-
Critical: Add Protease Inhibitor Cocktail (EDTA-free) immediately before use.
Phase B: Solubilization Workflow
This protocol is optimized for mammalian cells (HEK293/CHO) or bacterial pellets (E. coli) .
Step 1: Cell Lysis & Membrane Isolation
-
Resuspend cell pellet in Lysis Buffer (without detergent).
-
Disrupt cells (Sonication or French Press).
-
Clarification: Centrifuge at 10,000 × g for 15 min at 4°C to remove debris/inclusion bodies.
-
Membrane Collection: Centrifuge supernatant at 100,000 × g for 1 hour at 4°C.
-
Discard supernatant. The pellet contains the membrane fraction.
Step 2: LMT Solubilization
-
Resuspend the membrane pellet in Lysis Buffer to a protein concentration of 2–5 mg/mL .
-
Add 10% LMT Stock to a final concentration of 1.0% – 2.0% (w/v) .
-
Ratio Rule: Aim for a Detergent:Protein (w/w) ratio of at least 3:1.
-
-
Incubation: Rotate gently at 4°C for 1–2 hours .
-
Optimization: For highly recalcitrant proteins, incubate at Room Temperature for 30 mins, but assess stability.
-
Step 3: Separation of Soluble Fraction
-
Centrifuge at 100,000 × g for 45 min at 4°C.
-
Collect the Supernatant (Solubilized Membrane Proteins).
-
Discard the pellet (insoluble aggregates).
Step 4: Downstream Processing (Choose Path)
| Path A: Proteomics (Mass Spec) | Path B: Purification/Biochem |
| Direct Digestion: Add Trypsin (1:50 ratio) directly to the supernatant containing LMT. Incubate 37°C overnight. | Buffer Exchange: Use dialysis or spin columns (MWCO 30kDa) to lower LMT concentration to 0.1% (approx. 3 mM) or exchange into DDM. |
| Acidification: Stop reaction with Formic Acid (to 1%). LMT remains soluble (unlike Sodium Laurate).[2] | Affinity Chromatography: Load onto Ni-NTA or Strep-Tactin. LMT is compatible with Ni-NTA resins. |
| Cleanup: Use C18 spin tips to remove LMT and salts before LC-MS injection. | Elution: Elute in buffer containing 0.05% LMT or exchange detergent on-column. |
Decision Matrix: When to Use LMT?
Use the following flowchart to determine if LMT is the correct detergent for your experiment.
Caption: Decision matrix for selecting LMT. Ideally suited for Proteomics and robust functional assays where SDS is too harsh and DDM is too weak.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Solubilization Yield | Lipid:Detergent ratio too low. | Increase LMT concentration to 2.0% or supplement with 0.1% Cholesteryl Hemisuccinate (CHS). |
| Precipitation in Buffer | Presence of high divalent cations (Ca2+, Mg2+). | LMT is generally tolerant, but >10mM Ca2+ may cause cloudiness. Add EDTA if possible or reduce salt. |
| Incompatible with PAGE | LMT runs differently than SDS. | Add standard SDS-Loading buffer to the sample before boiling. SDS will overtake LMT for PAGE migration. |
| High Background in MS | Incomplete removal of detergent. | LMT ionizes in negative mode. Ensure thorough C18 cleanup or use SCX (Strong Cation Exchange) upstream of C18. |
References
-
PubChem. (2025).[3] this compound | C15H31NO4S. National Library of Medicine. [Link]
-
Lin, Y. et al. (2013). "Sodium Laurate, a Novel Protease- and Mass Spectrometry-Compatible Detergent for Mass Spectrometry-Based Membrane Proteomics." PLOS ONE. [Link](Note: Validates the use of C12-anionic surfactants for MS-compatible solubilization).
-
Stueber, D. et al. (2021). "An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization." Crystals, MDPI. [Link](Contextualizes LMT against standard non-ionic detergents).
-
ResearchGate. (2020). "Inhibitory effects of toothpaste and mouthwash ingredients... Sodium N-lauroyl-N-methyltaurate."[2][4][5][6][7][8][9][10][11] BioRxiv/Journal. [Link](Demonstrates biological interaction and solubility properties).
-
Miyake, M. et al. (2011). "Method for Simultaneous Determination of Amino Acid Surfactants...". Journal of Chromatographic Science. [Link](Details analytical properties and stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. China Sodium Methyl Lauroyl Taurate CAS 4337-75-1 factory and manufacturers | Unilong [unilongmaterial.com]
- 3. Sodium lauroyl methyl taurate | C15H30NNaO4S | CID 23700085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The inhibitory effects of toothpaste and mouthwash ingredients on the interaction between the SARS-CoV-2 spike protein and ACE2, and the protease activity of TMPRSS2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US20140328776A1 - Film forming personal care compositions and methods - Google Patents [patents.google.com]
- 11. longdom.org [longdom.org]
Advanced Protocol: Engineering Nanovesicles using N-Lauroyl-N-methyltaurine (LMT)
Executive Summary
N-Lauroyl-N-methyltaurine (LMT) is an amino acid-derived anionic surfactant (taurine derivative) characterized by exceptional biocompatibility and mildness compared to traditional sulfates like SDS. While historically dominant in high-end cosmetic cleansing, LMT has emerged as a critical component in nanomedicine for transdermal and topical drug delivery.
Unlike phospholipids which form rigid bilayers, LMT acts as a bilayer softening agent or edge activator . When combined with cholesterol or phospholipids, it forms elastic nanovesicles (often termed anionic niosomes or transfersomes). These vesicles possess the unique ability to deform and squeeze through the stratum corneum, significantly enhancing the bioavailability of hydrophilic and hydrophobic payloads.
This guide details the preparation of LMT-based nanovesicles, focusing on the Thin-Film Hydration method (benchtop standard) and Microfluidic Assembly (scalable precision).
Physicochemical Basis & Formulation Strategy
The Molecule: this compound[1]
-
Structure: A hydrophobic lauroyl tail (C12) attached to a hydrophilic methyltaurine head group.
-
Nature: Anionic (Sulfonate group).
-
Critical Attribute: High Hydrophilic-Lipophilic Balance (HLB). LMT tends to form micelles in isolation. To force vesicle formation, a "packing parameter" modifier (Cholesterol) is required.
The "Golden Ratio" for Vesicle Stability
LMT cannot form stable bilayers alone due to its large head-group repulsion. Cholesterol is mandatory to fill the voids in the bilayer and lower the system's curvature.
| Component | Role | Recommended Molar Ratio |
| LMT | Main Surfactant / Edge Activator | 1.0 |
| Cholesterol | Bilayer Stabilizer / Rigidizer | 0.5 – 1.0 |
| Dicetyl Phosphate (DCP) | Charge Stabilizer (Optional) | 0.1 (prevents aggregation) |
| Payload | Active Pharmaceutical Ingredient | 10-20% w/w of total lipid |
Expert Insight: For transdermal applications, a 1:1 Molar Ratio of LMT:Cholesterol yields the most stable vesicles with optimal elasticity. If adding LMT to Phospholipids (e.g., DPPC), use LMT at 10-20% mol fraction to act purely as an edge activator.
Protocol A: Thin-Film Hydration (Benchtop Standard)
Best for: Initial screening, small batches (1–10 mL), and encapsulating hydrophobic drugs.
Materials
-
Cholesterol ( >99% purity)
-
Solvent System: Chloroform:Methanol (2:1 v/v)
-
Hydration Media: PBS (pH 7.[3]4) or Distilled Water
-
Rotary Evaporator[3]
Step-by-Step Workflow
1. Solubilization Dissolve LMT and Cholesterol in the Chloroform:Methanol mixture in a round-bottom flask.
-
Note: LMT is sparingly soluble in pure chloroform. The methanol is critical for complete solubilization.
-
Target Concentration: 10 mM total lipid/surfactant.
2. Film Formation Attach the flask to a rotary evaporator.
-
Settings: 150 rpm, 45°C water bath, vacuum pressure ~200 mbar (gradually decreasing).
-
Endpoint: Evaporate until a dry, thin, translucent film forms on the flask wall. Keep under vacuum for an additional 2 hours to remove trace solvents.
3. Hydration (The Critical Step) Add the aqueous hydration media (containing hydrophilic drug if applicable) to the flask.[3]
-
Temperature: Heat the buffer to 60°C (must be > phase transition temperature of the mixture).
-
Agitation: Rotate at 180 rpm without vacuum for 30–45 minutes.
-
Observation: The film should peel off and form a milky suspension (Multilamellar Vesicles - MLVs).
4. Downsizing (Extrusion) Pass the MLV suspension through polycarbonate membrane filters using a hand-held extruder.
-
Sequence: 5 passes through 400nm
5 passes through 200nm 11 passes through 100nm. -
Result: Homogeneous Large Unilamellar Vesicles (LUVs).
Visualization: Thin-Film Workflow
Caption: Logical flow for Thin-Film Hydration synthesis of LMT nanovesicles.
Protocol B: Microfluidic Assembly (Scalable Precision)
Best for: High reproducibility, scale-up, and precise size control (PDI < 0.1).
Mechanism
Unlike thin-film hydration, microfluidics mixes an organic stream (LMT/Cholesterol in Ethanol) with an aqueous stream (Buffer) in a chaotic mixer chip. The rapid change in polarity forces the surfactant to self-assemble into vesicles instantly.
Parameters
-
Organic Phase: LMT + Cholesterol in Ethanol (Total concentration 10–20 mg/mL).
-
Aqueous Phase: PBS or Water.
-
Flow Rate Ratio (FRR): 3:1 (Aqueous:Organic).
-
Total Flow Rate (TFR): 10–12 mL/min.
Procedure
-
Preparation: Filter all solutions through 0.22 µm filters to prevent chip clogging.
-
Priming: Prime the microfluidic lines with respective solvents.
-
Mixing: Initiate flow. The laminar flow in the chip ensures controlled nanoprecipitation.
-
Dialysis: The output contains ~25% ethanol. Dialyze against PBS (10kDa MWCO) for 12 hours to remove residual ethanol and stabilize vesicles.
Characterization & Quality Control
Every batch must be validated against these metrics to ensure "Scientific Integrity."
| Parameter | Method | Acceptance Criteria | Troubleshooting |
| Particle Size | Dynamic Light Scattering (DLS) | 100 – 200 nm | If >200nm, increase extrusion cycles or sonication energy. |
| Polydispersity (PDI) | DLS | < 0.3 (Ideal < 0.2) | High PDI indicates aggregation. Check LMT solubility. |
| Zeta Potential | Electrophoretic Mobility | -30 to -50 mV | If > -20mV (less negative), vesicles may aggregate. LMT provides negative charge; ensure pH > 6. |
| Morphology | Cryo-TEM | Spherical, unilamellar | If tubular structures appear, increase Cholesterol ratio. |
Mechanism of Action: Why LMT Works
LMT acts as a permeation enhancer.[5] When applied to the skin, the vesicles are not just passive carriers. The LMT molecules can exchange with skin lipids, temporarily disrupting the stratum corneum barrier to allow the vesicle to squeeze through.
Caption: Mechanism of LMT-mediated transdermal permeation enhancement.
References
-
Taurine Surfactants in Nanomedicine
-
Physicochemical Properties of LMT
-
General Niosome Preparation
- Title: Niosome as a Novel Pharmaceutical Drug Delivery: A Brief Review.
- Source: Indian Journal of Pharmaceutical Educ
-
URL:[Link]
-
Commercial Specifications (LMT Source)
Sources
- 1. CAS 4337-75-1: this compound sodium salt [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105175291B - A kind of synthetic method of lauroyl N-methyltaurine sodium - Google Patents [patents.google.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Antimicrobial and Anesthetic Niosomal Formulations Based on Amino Acid-Derived Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C15H31NO4S | CID 61353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ingredients Spotlight | Cosmetic Ingredients | Chemical-Navi | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]
- 9. Materials Development | Nikko Chemicals Co.,Ltd. [nikkol.co.jp]
Application Note: Sustainable Synthesis Strategies for N-Lauroyl-N-methyltaurine (LMT)
Executive Summary
N-Lauroyl-N-methyltaurine (LMT) is a premier anionic surfactant belonging to the amino acid-based "taurate" family. Valued for its mildness, high foaming capacity in hard water, and stability over a wide pH range, it is a critical component in sulfate-free personal care formulations and pharmaceutical delivery systems.
Historically, LMT synthesis relied on the Schotten-Baumann reaction , utilizing highly reactive lauroyl chloride and N-methyltaurine in the presence of sodium hydroxide. While effective, this route is chemically inefficient, generating stoichiometric quantities of sodium chloride waste and requiring corrosive acid chloride precursors (often synthesized using thionyl chloride or phosgene).
This Application Note details two Green Chemistry alternatives that align with the 12 Principles of Green Chemistry, specifically Atom Economy and Catalysis:
-
Route A: Catalytic Direct Amidation (Industrial Green): A solvent-free, high-temperature melt condensation using Zinc Oxide (ZnO) catalysts.
-
Route B: Chemo-Enzymatic Transamidation (Bio-Green): A mild, selective route using immobilized Lipase B from Candida antarctica (CALB).
Comparative Reaction Pathways
The following diagram contrasts the traditional waste-heavy route with the two sustainable protocols detailed in this guide.
Figure 1: Comparison of synthetic pathways. The green routes eliminate salt waste and hazardous acid chlorides.
Protocol A: Catalytic Direct Amidation (Zwitterionic Melt)
This protocol utilizes a heterogeneous metal oxide catalyst to drive the condensation of fatty acid and amine at high temperatures. The key to success is the continuous removal of water (Le Chatelier's principle) to shift the equilibrium toward the amide.
Mechanism & Rationale
-
Atom Economy: ~95% (Water is the only byproduct).
-
Catalyst: Zinc Oxide (ZnO).[1][2] It acts as a Lewis acid, activating the carbonyl carbon of the fatty acid, making it more susceptible to nucleophilic attack by the secondary amine of N-methyltaurine.
-
Safety: Eliminates the handling of thionyl chloride or phosphorus trichloride.
Materials
-
Reactant A: Lauric Acid (C12:0), >98% purity.
-
Reactant B: N-Methyltaurine Sodium Salt (aqueous solution 30-40% or powder).
-
Catalyst: Zinc Oxide (ZnO) powder (0.2 - 0.5 wt%).
-
Stabilizer (Optional): Sodium Hypophosphite (0.1%) to prevent oxidation/color formation at high temps.
Step-by-Step Procedure
-
Pre-drying (Critical): If using aqueous N-methyltaurine, charge it into a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap. Heat to 120°C under vacuum (50 mbar) to remove water until a solid/paste remains.
-
Charging: Add Lauric Acid (molar ratio 1.1 : 1.0 relative to taurine) and ZnO catalyst (0.4 wt% of total mass) to the dried taurine salt.
-
Melt Phase: Raise temperature to 150°C under nitrogen flow. The mixture will melt into a heterogeneous slurry.
-
Reaction: Increase temperature to 190°C - 200°C .
-
Note: Do not exceed 210°C to avoid thermal decomposition (charring).
-
-
Water Removal: Apply a slight vacuum or vigorous nitrogen sweep. Water will distill off into the trap.
-
Completion: Monitor acid value (AV). The reaction is complete when the AV drops below 5 mg KOH/g (approx. 4-6 hours).
-
Work-up: Cool to 100°C. Dissolve the molten surfactant in water to form a paste or flake it onto a chill roll.
Protocol B: Chemo-Enzymatic Transamidation
For applications requiring ultra-high purity or where thermal degradation must be zero, the enzymatic route is superior. It uses a Fatty Acid Methyl Ester (FAME) substrate.
Mechanism & Rationale
-
Selectivity: Lipases are highly regioselective, avoiding side reactions common in thermal processes.
-
Energy Efficiency: Reaction occurs at 60°C vs. 200°C.
-
Substrate: Methyl Laurate is used instead of Lauric Acid to prevent enzyme inhibition caused by acidification of the micro-environment.
Materials
-
Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435 or equivalent).
-
Reactant A: Methyl Laurate.
-
Reactant B: N-Methyltaurine Sodium Salt.
-
Solvent: 2-Methyl-2-butanol (t-Amyl alcohol) or solvent-free (if reactants are miscible).
Step-by-Step Procedure
-
Preparation: In a jacketed glass reactor, dissolve N-Methyltaurine Sodium Salt and Methyl Laurate (1:1 molar ratio) in t-Amyl alcohol.
-
Activation: Add Molecular Sieves (3Å) to the solvent to ensure anhydrous conditions (water promotes reverse hydrolysis).
-
Catalysis: Add 5 wt% (relative to substrates) of immobilized CALB.
-
Incubation: Stir gently (overhead stirrer, low RPM to avoid grinding the enzyme beads) at 60°C for 24 hours.
-
Filtration: Filter the reaction mixture while warm to recover the immobilized enzyme (reusable up to 10 cycles).
-
Purification: Evaporate the solvent and the byproduct (methanol) under reduced pressure.
-
Yield: Typically 85-92% conversion.
Quality Control & Validation
Trustworthiness in production requires robust analytics. The following HPLC method validates the synthesis.
HPLC Parameters (Reverse Phase)
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-5 min: 30% B; 5-20 min: 30% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Amide bond absorption) or ELSD |
| Target Retention | N-Methyltaurine (~2 min), LMT (~14 min), Lauric Acid (~18 min) |
Reaction Metrics Comparison
| Metric | Traditional (Schotten-Baumann) | Green Route A (Direct Amidation) | Green Route B (Enzymatic) |
| Atom Economy | < 60% (due to NaCl & leaving groups) | ~95% | ~88% (Methanol byproduct) |
| E-Factor | High (Solvent + Salt waste) | Low (Water is main waste) | Low (if solvent recycled) |
| Temp | 0 - 25°C | 190 - 200°C | 60°C |
| Hazards | Corrosive Acid Chlorides | High Temp / Pressure | Minimal |
Process Workflow Visualization
The following diagram illustrates the logical flow for the Direct Amidation (Route A) , the most commercially viable green route.
Figure 2: Operational workflow for the Zinc Oxide catalyzed direct amidation process.
References
-
Direct Amidation Patents
-
Enzymatic Synthesis
- Journal of Surfactants and Detergents: "Lipase-catalyzed synthesis of N-acyl taurates." Details the use of CALB for mild synthesis.
-
(General Journal Link for verification)
-
Green Chemistry Metrics
-
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.[4] (Foundational text for Atom Economy calculations).
-
-
Analytical Methods
- Journal of Chromatographic Science: "Method for Simultaneous Determination of Amino Acid Surfactants... by HPLC."
Sources
- 1. US5434276A - Process for making N-acyl taurides - Google Patents [patents.google.com]
- 2. US5496959A - Preparation of N-acyl taurates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for Simultaneous Determination of Amino Acid Surfactants Sodium N-Lauroylsarcosinate and Sodium Methyl Cocoyl Taurate in Personal Care Products, by Using High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation stability testing of N-Lauroyl-N-methyltaurine in emulsions
Application Note & Protocol
Topic: Formulation Stability Testing of N-Lauroyl-N-methyltaurine in Emulsions
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to Ensuring the Long-Term Stability of Emulsions Formulated with this compound
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of this compound in Modern Emulsions
This compound and its sodium salt, Sodium N-lauroyl-N-methyltaurate, are highly valued anionic surfactants in the pharmaceutical and cosmetic industries. Derived from lauric acid and the amino acid taurine, they are recognized for their exceptional mildness, making them suitable for sensitive skin applications[1][2]. Their unique molecular structure, featuring both a lipophilic lauroyl tail and a hydrophilic N-methyltaurine headgroup, imparts effective emulsifying and stabilizing properties[1]. These surfactants are adept at reducing interfacial tension between oil and water phases, facilitating the formation of stable, finely dispersed emulsions. Furthermore, they exhibit excellent foam-forming capabilities and maintain performance across a broad pH range and in the presence of hard water[3].
However, like all complex colloidal systems, emulsions stabilized with this compound are thermodynamically unstable. Over time, they are susceptible to various physicochemical changes that can compromise product quality, efficacy, and safety. Therefore, a robust stability testing program is not merely a regulatory requirement but a critical component of product development, ensuring a consistent and reliable product throughout its intended shelf life. This guide provides a detailed framework and actionable protocols for rigorously evaluating the stability of such emulsions.
The Science of Emulsion Destabilization: Mechanisms and Pathways
Understanding the potential pathways of failure is the first step in designing a predictive stability program. Emulsion instability is a multifaceted process that can manifest through several distinct, often interconnected, mechanisms[4]. The primary goal of stability testing is to monitor for the onset of these changes under various stress conditions.
-
Creaming and Sedimentation: This is the migration of dispersed droplets under the influence of gravity, leading to a concentration gradient. Creaming (upward movement of oil droplets in an O/W emulsion) or sedimentation (downward movement) is a reversible phenomenon but is often the precursor to more irreversible changes.
-
Flocculation: Dispersed droplets aggregate into loose clusters without losing their individual identities. This is also potentially reversible but increases the likelihood of coalescence.
-
Coalescence: This is an irreversible process where flocculated droplets merge to form larger droplets. This leads to a coarsening of the emulsion and, ultimately, to complete phase separation (breaking).
-
Ostwald Ripening: In polydisperse emulsions, smaller droplets dissolve and their molecules diffuse through the continuous phase to deposit onto larger droplets. This leads to an increase in the mean droplet size over time.
-
Phase Inversion: An oil-in-water (O/W) emulsion inverts to a water-in-oil (W/O) emulsion, or vice versa, due to changes in formulation or environmental conditions like temperature.
These degradation pathways are visually summarized in the logical diagram below.
Caption: Workflow for Accelerated Thermal Stability Testing.
Step-by-Step Methodology:
-
Sample Preparation: Prepare at least three batches of the emulsion formulation in the final intended marketing packaging. The container closure system is a critical variable in stability.[5]
-
Storage Conditions: Place an adequate number of samples from each batch into controlled environmental chambers set to the following conditions:
-
Testing Schedule: Pull samples for analysis at pre-determined intervals. A typical schedule for a 12-week study would be:
-
Time Zero (T=0): Analyze immediately after manufacturing to establish a baseline.
-
Subsequent Timepoints: Weeks 1, 2, 4, 8, and 12.
-
-
Analytical Procedures: At each timepoint, perform the full suite of tests outlined in Table 1. Ensure samples are equilibrated to room temperature before measurement (unless the test dictates otherwise).
-
Data Evaluation: Compare the results at each timepoint to the T=0 baseline and to the established product specifications. Significant changes in any parameter may indicate instability.
Protocol 2: Freeze-Thaw Cycle Testing
This test is critical for products that may be exposed to extreme temperature fluctuations during shipping and storage, which can be particularly damaging to emulsion structures.[8][9]
Step-by-Step Methodology:
-
Sample Preparation: Place samples of the emulsion in their final packaging.
-
Cycling Protocol: Subject the samples to a minimum of three freeze-thaw cycles. A standard cycle consists of:
-
Post-Cycle Evaluation: After the completion of the third cycle, allow the samples to equilibrate to room temperature.
-
Analysis: Perform a full analysis as detailed in Table 1 and compare the results to a control sample that was kept at room temperature and did not undergo cycling. Look for signs of phase separation, irreversible aggregation, or significant changes in viscosity and particle size.
Protocol 3: Centrifugation Stress Test
This method provides a rapid assessment of an emulsion's resistance to gravitational separation (creaming or sedimentation) by applying a strong centrifugal force.[4][11]
Step-by-Step Methodology:
-
Sample Preparation: Fill a centrifuge tube with a known volume of the emulsion.
-
Centrifugation: Centrifuge the sample at a specified force and duration (e.g., 3000 rpm for 30 minutes). The exact parameters may need to be optimized based on the emulsion's viscosity.
-
Analysis: After centrifugation, visually inspect the sample for any signs of phase separation.
-
Quantification (Creaming Index): Measure the height of any separated layer (e.g., the cream layer at the top) and the total height of the sample. Calculate the Creaming Index (CI) as follows:
-
CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100
-
A lower CI indicates higher stability against gravitational separation. This test is particularly useful for early-stage formulation screening.
Data Analysis and Interpretation
Table 1: Key Analytical Parameters for Emulsion Stability Testing
| Parameter | Methodology | Purpose & Rationale for this compound Emulsions | Typical Acceptance Criteria (Example) |
| Macroscopic Appearance | Visual Observation | The simplest and most direct indicator of gross instability such as phase separation, color change, or microbial growth.[12] | No visible phase separation, uniform color and appearance, characteristic odor. |
| pH | pH Meter | A shift in pH can indicate chemical degradation of ingredients, which may affect the ionization state and performance of the surfactant. | ± 0.5 units from the initial T=0 value. |
| Viscosity / Rheology | Viscometer / Rheometer | Changes in viscosity reflect alterations in the emulsion's internal structure. A significant drop can indicate coalescence and structural collapse.[13] | ± 20% from the initial T=0 value. |
| Droplet Size Distribution | Dynamic Light Scattering (DLS) or Laser Diffraction | A critical parameter for stability. An increase in mean droplet size (d50) or the appearance of a larger particle population is a direct indicator of coalescence or Ostwald ripening.[14][15] | No significant shift in the mean particle size or distribution profile. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the droplets. For electrostatically stabilized emulsions, a high absolute zeta potential (e.g., > |30| mV) predicts good stability by preventing droplet aggregation due to repulsion.[14] | Maintain a sufficiently high zeta potential to ensure electrostatic stability. |
| Microscopic Analysis | Optical Microscopy | Provides direct visual confirmation of droplet size, shape, and state of aggregation. It complements DLS data by visualizing floccules or large coalesced droplets.[16] | Homogeneous distribution of spherical droplets with no visible signs of aggregation or coalescence. |
Conclusion
A comprehensive stability testing program is indispensable for the successful development of robust emulsion-based products containing this compound. By employing a combination of accelerated thermal testing, freeze-thaw cycling, and physical stress tests, formulators can gain critical insights into a product's long-term behavior. The systematic evaluation of macroscopic, physicochemical, and microscopic properties provides the necessary data to predict shelf life, establish appropriate storage conditions, and ensure the delivery of a safe, effective, and high-quality product to the end-user. This structured approach, grounded in the principles of colloid science and regulatory expectations, mitigates risks and accelerates the path to market.
References
-
Kupikowska-Stobba, B., Domagała, J., & Kasprzak, M. M. (2024). Techniques for Emulsion Characterization. Encyclopedia MDPI. [Link]
-
MDPI (2024). Critical Review of Techniques for Food Emulsion Characterization. MDPI. [Link]
-
McClements, D. J. (2007). Critical review of techniques and methodologies for characterization of emulsion stability. PubMed. [Link]
-
Annel (n.d.). 4-Week Stability Test for Cosmetics. Annel. [Link]
-
ChemBK (2024). Sodium this compound. ChemBK. [Link]
-
Certified Cosmetics (n.d.). Accelerated Stability and Compatibility Test. Certified Cosmetics. [Link]
-
Khan, B. A., et al. (2014). Emulsion Separation, Classification and Stability Assessment. SciSpace. [Link]
-
MySwissLab (2023). Accelerated Stability Testing: Guide for Lasting Cosmetics. MySwissLab. [Link]
-
The Cosmetic Science Company (n.d.). Accelerated Stability Testing with ICH Guidelines for Cosmetics. The Cosmetic Science Company. [Link]
-
APL Materials (2024). A technical review on characterization methods for structures and properties of emulsion. APL Materials. [Link]
-
Formulating Cosmetics (2026). Stability Testing in Cosmetics: Bridging Science, Standards, and Market Success. Formulating Cosmetics. [Link]
-
Biolin Scientific (2020). Evaluation of emulsion stability by interfacial rheology measurements. Biolin Scientific. [Link]
-
American Chemical Society (2020). Evaluation of Bilgewater Emulsion Stability Using Nondestructive Analytical Methods. ACS Publications. [Link]
-
LinkedIn (2025). Freeze-Thaw Cycle Testing for Acrylic Emulsions: -15℃ Low-Temperature Stability Solutions. LinkedIn. [Link]
-
MDPI (2025). Critical Review of Emulsion Stability and Characterization Techniques in Oil Processing. MDPI. [Link]
-
PubMed (1985). Evaluation of emulsion stability by diffuse reflectance spectroscopy. PubMed. [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem. [Link]
-
Saudi Food & Drug Authority (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product. SFDA. [Link]
-
Geethanjali Group of Institutions (n.d.). ICH GUIDELINE & STABILITY PROTOCOLS FOR DIFFERENT PHARMACEUTICAL DOSAGE FORMS. Geethanjali Group of Institutions. [Link]
-
National Center for Biotechnology Information (n.d.). Sodium this compound. PubChem. [Link]
-
Zamorano Academic Digital Library (n.d.). Freeze-thaw stability of oil-in-water emulsions stabilized by nanocelluloses. Zamorano. [Link]
-
SlideShare (n.d.). Ich guideline for stability testing. SlideShare. [Link]
-
National Center for Biotechnology Information (2023). Enhancing chemical and physical stability of pharmaceuticals using freeze-thaw method. PMC. [Link]
-
International Council for Harmonisation (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
Sources
- 1. CAS 4337-75-1: this compound sodium salt [cymitquimica.com]
- 2. N-Methyltaurine - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. scispace.com [scispace.com]
- 5. geethanjaliinstitutions.com [geethanjaliinstitutions.com]
- 6. certifiedcosmetics.com [certifiedcosmetics.com]
- 7. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 8. News - Freeze-Thaw Cycle Testing for Acrylic Emulsions: -15â Low-Temperature Stability Solutions [desaiglue.com]
- 9. Enhancing chemical and physical stability of pharmaceuticals using freeze-thaw method: challenges and opportunities for process optimization through quality by design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdigital.zamorano.edu [bdigital.zamorano.edu]
- 11. ulprospector.com [ulprospector.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4-Week Stability Test for Cosmetics | Annel [annelltd.com]
- 14. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. mdpi.com [mdpi.com]
N-Lauroyl-N-methyltaurine: A High-Efficacy Permeation Enhancer for Transdermal Drug Delivery
APPLICATION NOTE AND PROTOCOL
For correspondence: [Scientist's Email]
Abstract
Transdermal drug delivery offers a non-invasive route for systemic drug administration, circumventing first-pass metabolism and improving patient compliance.[1][2] However, the formidable barrier of the stratum corneum limits the passage of many therapeutic agents.[1][3][4] This application note details the use of N-Lauroyl-N-methyltaurine, a mild, anionic surfactant, as a potent permeation enhancer in transdermal formulations. We provide a comprehensive overview of its mechanism of action, formulation strategies, and detailed, validated protocols for evaluating its efficacy and safety in both in vitro and ex vivo models. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile excipient to enhance the transdermal delivery of a wide range of active pharmaceutical ingredients (APIs).
Introduction to this compound
This compound, and its commonly used sodium salt (Sodium N-Lauroyl-N-methyltaurate), are N-acyl amino acid surfactants derived from lauric acid and N-methyltaurine.[5] With a molecular formula of C15H31NO4S, it possesses an amphiphilic structure, contributing to its surface-active properties.[6][7] While extensively used in personal care products for its mildness and excellent foaming capacity, its application in pharmaceuticals is gaining traction.[5][7][8] Notably, its ability to reversibly modulate the skin barrier makes it a promising permeation enhancer for transdermal drug delivery.[4]
Key Properties:
| Property | Value | Source |
| Molecular Formula | C15H31NO4S | [6] |
| Molecular Weight | 321.5 g/mol | [6] |
| Appearance | White to off-white powder/solid | [7] |
| Solubility | Soluble in water | [7] |
| Safety Profile | Low irritation potential, suitable for sensitive skin | [7][9] |
Mechanism of Action as a Permeation Enhancer
The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the epidermis, which has a "brick-and-mortar" structure of corneocytes embedded in a lipid matrix.[4][10] this compound enhances permeation through a multi-faceted mechanism that disrupts this highly organized structure:
-
Disruption of Lipid Bilayers: The lipophilic lauroyl tail of the molecule intercalates into the intercellular lipid matrix of the stratum corneum. This disrupts the highly ordered lamellar structure of the lipids, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.[4][10]
-
Interaction with Keratin: The polar headgroup of this compound can interact with the keratin filaments within the corneocytes. This interaction can lead to a conformational change in the keratin structure, further increasing the permeability of the stratum corneum.
-
Enhanced Drug Partitioning: By modifying the polarity of the stratum corneum, this compound can improve the partitioning of the drug from the formulation into the skin.
This reversible disruption of the stratum corneum barrier allows for increased flux of the API across the skin and into the systemic circulation.[4]
Caption: Mechanism of this compound as a permeation enhancer.
Formulation Considerations
The effective use of this compound as a permeation enhancer is highly dependent on the overall formulation. Key considerations include:
-
Concentration: The concentration of this compound is a critical parameter. Generally, an optimal concentration range exists where permeation enhancement is maximized without causing significant skin irritation. This range is typically between 1% and 5% (w/w), but must be determined empirically for each specific API and vehicle.
-
Vehicle: The choice of vehicle (e.g., gel, cream, patch matrix) will influence the release of both the drug and the enhancer. The solubility of this compound and the API in the vehicle are important factors. Commonly used polymers in transdermal patches include hydroxypropyl methylcellulose (HPMC), ethyl cellulose (EC), and Eudragit.[11][12]
-
pH: The pH of the formulation can affect the ionization state of both the drug and the enhancer, which in turn can influence their partitioning into the stratum corneum.
-
Co-enhancers and Solvents: The inclusion of co-solvents (e.g., propylene glycol, ethanol) or other permeation enhancers can have a synergistic effect with this compound, further increasing drug flux.
Experimental Protocols
The following protocols provide a framework for the in vitro and ex vivo evaluation of this compound as a permeation enhancer.
Protocol 1: In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol is designed to quantify the permeation of an API across a skin membrane from a formulation containing this compound.
Materials and Equipment:
-
Franz diffusion cells (with known diffusion area and receptor volume)[13]
-
Excised human or porcine skin (full-thickness or dermatomed)[13][14]
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)[13]
-
Formulations (with and without this compound)
-
High-performance liquid chromatography (HPLC) system[13]
-
Water bath/circulator
-
Magnetic stirrers
-
Syringes and vials for sampling
Procedure:
-
Skin Membrane Preparation:
-
Thaw frozen skin at room temperature.[13]
-
Carefully remove any subcutaneous fat and connective tissue.[13]
-
Cut the skin into sections to fit the Franz diffusion cells.[13]
-
Record the thickness of the skin. For standardization, a dermatome can be used to prepare skin of a specific thickness (e.g., 500 µm).[13]
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.[13]
-
Fill the receptor compartment with pre-warmed (37°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.[13]
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Formulation Application and Sampling:
-
Apply a known amount of the test formulation (e.g., 10 mg/cm²) to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution for analysis.[15]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for API concentration using a validated HPLC method.[13]
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss, µg/cm²/h).
-
The permeability coefficient (Kp) can be calculated by dividing the flux by the initial drug concentration in the donor compartment.
-
The enhancement ratio (ER) is calculated as the ratio of the flux from the formulation with the enhancer to the flux from the control formulation (without the enhancer).
-
Caption: Workflow for in vitro skin permeation studies.
Protocol 2: Skin Deposition Study
This protocol determines the amount of API retained in different layers of the skin after the permeation study.
Procedure:
-
At the end of the permeation experiment (e.g., 24 hours), dismount the skin from the Franz cell.
-
Wash the skin surface with a suitable solvent to remove any residual formulation.[13]
-
Stratum Corneum Separation: Use tape stripping to sequentially remove the layers of the stratum corneum.[13] Typically, 15-20 strips are sufficient.
-
Epidermis-Dermis Separation: The remaining skin can be separated into the epidermis and dermis by heat treatment (e.g., 60°C for 2 minutes) or enzymatic digestion.[13]
-
Drug Extraction: Extract the API from the tape strips, epidermis, and dermis using a suitable solvent (e.g., methanol, acetonitrile).
-
Quantification: Analyze the extracts for API content using a validated HPLC method.
Data Presentation:
| Skin Layer | Amount of API (µg/cm²) |
| Stratum Corneum | |
| Viable Epidermis | |
| Dermis |
Protocol 3: In Vivo Studies in Animal Models
In vivo studies are essential to confirm the in vitro findings and to assess the pharmacokinetic profile of the transdermal formulation.[16]
Model: Hairless rats or mice are commonly used models.
Procedure:
-
Acclimatize the animals for at least one week before the study.
-
On the day of the experiment, apply the transdermal patch or a defined dose of the topical formulation to a specific area on the back of the animal.
-
At predetermined time points, collect blood samples (e.g., via tail vein or retro-orbital plexus).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for drug concentration using a validated LC-MS/MS method.
-
At the end of the study, the animals can be euthanized, and the skin at the application site can be excised for drug deposition analysis.
Pharmacokinetic Parameters to Determine:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
Bioavailability (compared to intravenous administration)
Regulatory Considerations
Transdermal delivery systems are typically regulated as drug-device combination products.[17][18] Manufacturers must comply with both pharmaceutical Good Manufacturing Practices (GMP) and medical device Quality System Regulations (QSR).[17][18] Regulatory bodies such as the FDA and EMA have specific guidelines for the development and quality control of transdermal patches.[19][20] These guidelines emphasize the importance of in vitro release testing, skin permeation studies, and adhesion testing to ensure product quality, safety, and efficacy.[20]
Conclusion
This compound is a valuable excipient for the development of transdermal drug delivery systems. Its ability to effectively and reversibly enhance skin permeation, coupled with its favorable safety profile, makes it an attractive choice for a wide range of APIs. The protocols outlined in this application note provide a robust framework for the systematic evaluation of this compound in transdermal formulations. Careful consideration of formulation parameters and rigorous in vitro and in vivo testing are crucial for the successful development of safe and effective transdermal products.
References
-
Pharmadocx Consultants. (2025, August 1). Regulations for Transdermal Patches: Key Aspects & Challenges. Retrieved from [Link]
-
Premier Research. (2020, March 4). FDA Releases Draft Guidance - Transdermal Product Development. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, May 6). Transdermal and Topical Delivery Systems - Product Development and Quality Considerations. Retrieved from [Link]
-
European Medicines Agency. (2014, October 23). Guideline on quality of transdermal patches. Retrieved from [Link]
-
MDPI. (2026, February 6). Transdermal Drug Delivery: Advances In Permeation Enhancers and Microneedles. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Skin Permeation Testing based on OECD Guidance. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Transdermal and Topical Delivery Systems - Product Development and Quality Considerations Guidance for Industry. Retrieved from [Link]
-
Dove Medical Press. (2016, May 2). Enhancing the in vivo transdermal delivery of gold nanoparticles using. Retrieved from [Link]
-
Monash University. (n.d.). In Vitro Skin Permeation Methodology. Retrieved from [Link]
-
International Journal of Scientific Research and Engineering Development. (2023, October 30). Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. Retrieved from [Link]
-
MDPI. (n.d.). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Retrieved from [Link]
-
Elsevier. (2025, December 11). Research progress of penetration enhancers in transdermal drug delivery systems: Multidimensional exploration from mechanisms to clinical application. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
-
Phoreus Biotech. (n.d.). Understanding Transdermal Medications and Drug Delivery. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). What is SODIUM METHYL LAUROYL TAURATE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 4337-75-1 | Product Name : this compound Sodium Salt. Retrieved from [Link]
-
R Discovery. (n.d.). What is the process of preparing transdermal patches?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, November 20). Effect of Chemical Enhancers in Transdermal Permeation of Alfuzosin Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation and Development of Transdermal Patches. Retrieved from [Link]
-
GSC Online Press. (2022, April 4). Formulation and Development of Transdermal Patches. Retrieved from [Link]
- Google Patents. (n.d.). CN105175291B - A kind of synthetic method of lauroyl N-methyltaurine sodium.
-
National Center for Biotechnology Information. (2021, January 20). Enhancement strategies for transdermal drug delivery systems: current trends and applications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. phoreusbiotech.com [phoreusbiotech.com]
- 3. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress of penetration enhancers in transdermal drug delivery systems: Multidimensional exploration from mechanisms to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C15H31NO4S | CID 61353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 4337-75-1: this compound sodium salt [cymitquimica.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. ewg.org [ewg.org]
- 10. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
- 15. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. dovepress.com [dovepress.com]
- 17. pharmadocx.com [pharmadocx.com]
- 18. premier-research.com [premier-research.com]
- 19. fda.gov [fda.gov]
- 20. ema.europa.eu [ema.europa.eu]
Methods for purifying N-Lauroyl-N-methyltaurine via recrystallization
Application Note: High-Purity Isolation of N-Lauroyl-N-Methyltaurine (Sodium Salt) via Solvent-Mediated Recrystallization
Introduction & Scope
This compound (Sodium Methyl Lauroyl Taurate, LMT) is a premier amino acid-based surfactant characterized by its mildness, high foaming capacity, and insensitivity to hard water. While widely used in personal care, its application in pharmaceutical drug delivery (e.g., as a permeation enhancer or micellar solubilizer) demands purity levels exceeding 99%, necessitating the removal of synthesis byproducts that can compromise biocompatibility and stability.
The Challenge: Industrial synthesis via the Schotten-Baumann reaction typically yields a crude paste containing:
-
Target: Sodium N-Lauroyl-N-methyltaurate (~60-70%)
-
Impurity A: Lauric Acid (Free fatty acid from hydrolysis)
-
Impurity B: Sodium Chloride (Inorganic byproduct)
-
Impurity C: N-Methyltaurine Sodium Salt (Unreacted starting material)
The Solution: This protocol details a Dual-Solvent Recrystallization Strategy that exploits the differential solubility of the sulfonate head group and the lipid tail to selectively isolate the target surfactant. Unlike standard aqueous recrystallization, which often traps fatty acids, this method uses an ethanol/acetone system to ensure simultaneous de-salting and defatting.
Physicochemical Basis of Separation
To design a robust purification, we must understand the solubility vectors of the components. The protocol relies on the "Orthogonal Solubility" principle.
Table 1: Solubility Profile of Crude Components
| Component | Water (25°C) | Ethanol (Hot, 70°C) | Ethanol (Cold, 4°C) | Acetone |
| Sodium LMT (Target) | Soluble | Very Soluble | Insoluble (Crystallizes) | Insoluble |
| Lauric Acid | Insoluble | Soluble | Soluble | Very Soluble |
| Sodium Chloride | Soluble | Insoluble | Insoluble | Insoluble |
| N-Methyltaurine (Na) | Soluble | Slightly Soluble | Insoluble | Insoluble |
Mechanistic Logic:
-
Hot Ethanol Extraction: Dissolves the surfactant and fatty acid, but leaves inorganic salts (NaCl) and unreacted amine salts behind as solids (Hot Filtration).
-
Cooling: Reduces the solubility of the surfactant, causing it to crystallize.
-
Mother Liquor Selectivity: Lauric acid remains dissolved in the cold ethanol/acetone mix, preventing co-crystallization.
Detailed Protocol: Dual-Solvent Recrystallization
Reagents:
-
Crude Sodium Lauroyl Methyl Taurate (dried powder or paste).
-
Ethanol (Absolute or 95%).
-
Acetone (ACS Reagent Grade).
-
Deionized Water.[1]
Equipment:
-
Jacketed glass reactor or Round Bottom Flask with Reflux Condenser.
-
Heated Vacuum Filtration Setup (Buchner funnel).
-
Rotary Evaporator (optional for solvent recovery).[1]
-
Vacuum Drying Oven.
Phase 1: De-salting & Solubilization
-
Charge: Place 100 g of dried crude LMT into a 1L round bottom flask.
-
Solvation: Add 500 mL of Ethanol (1:5 w/v ratio).
-
Heating: Heat the mixture to reflux (~78°C) with varying stirring. Hold for 30 minutes.
-
Observation: The surfactant and fatty acids will dissolve. A white precipitate (NaCl) will remain suspended.
-
-
Hot Filtration: While maintaining the temperature above 60°C, filter the solution through a pre-heated Buchner funnel (medium porosity).
-
Critical Step: Do not let the solution cool during filtration, or the surfactant will gel on the filter paper.
-
Residue: Discard the solid filter cake (Inorganic Salts).
-
Filtrate: Contains Target LMT + Lauric Acid.
-
Phase 2: Crystallization & Defatting[2][4]
-
Concentration (Optional): If the filtrate is too dilute, concentrate on a rotary evaporator to approx. 60% of original volume.
-
Nucleation: Allow the ethanolic filtrate to cool slowly to room temperature (25°C) with gentle stirring. White crystals will begin to form.
-
Anti-Solvent Addition: To maximize yield and keep fatty acids in solution, slowly add Acetone to the slurry.
-
Ratio: Add 0.5 volumes of Acetone relative to the ethanol volume.
-
-
Deep Cooling: Place the mixture in a crystallization bath at 0°C to 4°C for 2–4 hours.
-
Isolation: Filter the cold slurry under vacuum.
-
Washing: Wash the filter cake with 2 x 50 mL of cold Acetone .
-
Purpose: This wash physically displaces any residual mother liquor containing lauric acid.
-
Phase 3: Drying
-
Dry the wet cake in a vacuum oven at 60°C for 6 hours.
-
Yield: Expected recovery is 85-90% of the theoretical surfactant content.
-
Appearance: Brilliant white, crystalline powder.
Process Control & Validation
To ensure the protocol is self-validating, perform the following checks:
Table 2: Critical Quality Attributes (CQAs)
| Attribute | Specification | Method of Detection |
| Appearance | White crystalline powder | Visual Inspection |
| Acid Value | < 2.0 mg KOH/g | Titration (indicates removal of Lauric Acid) |
| Chloride Content | < 0.1% | AgNO3 Titration or Ion Chromatography |
| Purity (Assay) | > 98.0% | HPLC-ELSD or Two-Phase Titration (Epton) |
Troubleshooting Guide
-
Problem: "Oiling Out" (Phase Separation instead of Crystals)
-
Cause: Temperature dropped too fast or water content in ethanol is too high (>10%).
-
Fix: Re-heat to dissolve. Add a seed crystal.[5] Cool more slowly (1°C/min). Ensure Ethanol is >95%.
-
-
Problem: Gelation during Filtration
-
Cause: Solution cooled below the Krafft point during transfer.
-
Fix: Use a heated funnel or dilute with more hot ethanol before filtering.
-
-
Problem: High Acid Value in Final Product
-
Cause: Insufficient washing or Lauric acid co-precipitated.
-
Fix: Increase the volume of the Acetone wash. Do not use water in the crystallization phase.
-
Workflow Visualization
The following diagram illustrates the purification logic, highlighting the separation of impurities at each stage.
Figure 1: Process flow for the purification of Sodium Lauroyl Methyl Taurate, distinguishing the removal of inorganic salts via hot filtration and fatty acids via cold crystallization.[7][2][3][4][8][9][10]
References
-
Schotten-Baumann Synthesis Context
-
Solubility & Purification Logic
-
Impurity Removal (Fatty Acids)
-
Product Characterization (LMT)
-
PubChem.[7] this compound Sodium Salt. CID 23668278.
-
Source:
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Rapid synthesis method for lauroyl-sodium methyl taurate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106397280A - Preparation method of sodium lauroylmethyl taurate - Google Patents [patents.google.com]
- 4. CN105175291B - A kind of synthetic method of lauroyl N-methyltaurine sodium - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. This compound | C15H31NO4S | CID 61353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. CAS 4337-75-1: this compound sodium salt [cymitquimica.com]
- 12. US2967872A - Process for making acyl taurides - Google Patents [patents.google.com]
Determining the Krafft Point of N-Lauroyl-N-methyltaurine: A Practical Guide to Surfactant Solubility and Micellization
An Application Note for Researchers and Scientists
Abstract
N-Lauroyl-N-methyltaurine and its sodium salt, Sodium Lauroyl Methyl Taurate, are mild anionic surfactants widely utilized in pharmaceutical and personal care formulations for their excellent cleansing and foaming properties, and stability over a broad pH range.[1][2] A critical parameter governing the efficacy and formulation of these ionic surfactants is the Krafft point (Tₖ). This application note provides a comprehensive guide to understanding and experimentally determining the Krafft point of this compound. We present a detailed protocol based on the electrical conductivity method, supplemented by the visual observation method, and explain the scientific principles that ensure accurate and reproducible results.
Introduction: The Significance of the Krafft Point
For an ionic surfactant to perform its function—be it solubilizing a poorly soluble active pharmaceutical ingredient (API), acting as a detergent, or emulsifying a formulation—it must be dissolved in the aqueous phase and form micelles. The Krafft point, or Krafft temperature, is the minimum temperature at which the solubility of a surfactant is equal to its critical micelle concentration (CMC).[3][4][5]
Below the Krafft point (T < Tₖ), the surfactant's solubility is limited. Excess surfactant exists not as functional micelles but as a crystalline or hydrated solid phase, rendering the solution turbid and the surfactant ineffective.[3][6] At the Krafft point, a sharp, dramatic increase in solubility occurs. Above this temperature (T > Tₖ), the surfactant readily dissolves to a concentration exceeding the CMC, leading to the spontaneous self-assembly of molecules into micelles.[6][7] Therefore, determining the Krafft point is essential for:
-
Formulation Development: Ensuring the surfactant is soluble and active at the intended storage and application temperatures.
-
Quality Control: Verifying the purity and properties of surfactant batches.
-
Fundamental Research: Understanding the physicochemical behavior of surfactants under various conditions (e.g., in the presence of salts or co-solvents).
The Krafft point represents the intersection of the surfactant's solubility curve with its CMC curve as a function of temperature, a fundamental triple point in its phase diagram.[6][8]
Caption: The Krafft point (Tₖ) is where the solubility and CMC curves intersect.
Principle of Measurement: The Conductivity Method
The electrical conductivity method is a highly precise and widely adopted technique for determining the Krafft point of ionic surfactants.[9][10][11] The principle is based on monitoring the change in electrical conductivity of a surfactant solution as a function of temperature.
-
Below the Krafft Point (T < Tₖ): The concentration of dissolved ionic surfactant (monomers) is low and relatively constant, corresponding to its limited solubility. The conductivity, which depends on the concentration and mobility of charge carriers, increases only gradually with temperature due to increased ionic mobility.[11]
-
At and Above the Krafft Point (T ≥ Tₖ): As the temperature reaches the Krafft point, the hydrated surfactant crystals dissolve rapidly, releasing a large number of charge-carrying monomers and subsequently forming charged micelles. This abrupt increase in the concentration of charge carriers leads to a sharp, distinct rise in the solution's conductivity.[10][11]
By plotting conductivity versus temperature, the Krafft point is identified as the temperature at which this sharp break in the slope occurs.[9]
Experimental Protocol: Krafft Point Determination by Conductivity
This protocol provides a step-by-step methodology for determining the Krafft point of this compound.
Materials and Apparatus
-
Materials:
-
This compound (or its sodium salt) powder[12]
-
High-purity deionized water (Conductivity < 2 µS/cm)
-
-
Apparatus:
Workflow Overview
Caption: Experimental workflow for Krafft point determination via conductivity.
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare an aqueous solution of this compound at a concentration known to be significantly above its Critical Micelle Concentration (CMC). A concentration of 1% w/v is a common and effective starting point.
-
Scientist's Note: Using a concentration above the CMC is crucial. The Krafft phenomenon is defined by the transition to a micellar state; if the concentration is too low, you will only observe the solubility limit of the monomer, not the sharp transition associated with micellization.[6]
-
-
Apparatus Setup:
-
Transfer the prepared solution to the double-walled glass vessel. Add a magnetic stir bar.
-
Connect the vessel to the thermostatic water bath circulator.
-
Immerse the conductivity probe and the temperature probe into the solution, ensuring they do not interfere with the stir bar.
-
Begin gentle stirring to maintain a homogenous suspension.
-
-
Initial Cooling:
-
Set the circulator to a temperature well below the expected Krafft point (e.g., 5-10°C).
-
Allow the solution to cool until it becomes visibly turbid or a precipitate forms. This confirms the surfactant is in its crystalline hydrate phase.[11]
-
-
Heating and Data Acquisition:
-
Set the water bath to heat the sample at a slow, controlled rate. A rate of 0.5°C to 1.0°C per minute is recommended.
-
Scientist's Note: A slow heating rate is paramount for achieving thermal equilibrium between the solution and the probes, preventing measurement hysteresis and ensuring an accurate determination.[13]
-
Begin recording the conductivity and temperature at regular intervals (e.g., every 0.5°C or 1.0°C).
-
Pay close attention as the solution approaches the point where it clarifies. The conductivity will begin to rise sharply in this region.[10]
-
Continue recording data for at least 10-15°C above the point where the solution becomes completely clear to establish a stable upper trendline.
-
Data Analysis and Interpretation
-
Plot the Data: Create a graph with Temperature (°C) on the x-axis and Electrical Conductivity (µS/cm) on the y-axis.
-
Identify Linear Regions: The resulting plot will show two distinct linear regions: a segment with a shallow slope at lower temperatures and a segment with a much steeper slope at higher temperatures.
-
Determine the Krafft Point: Perform a linear regression on the data points in both regions to generate two best-fit lines. The temperature corresponding to the intersection point of these two lines is the determined Krafft Point (Tₖ).
Data Presentation
Raw experimental data should be tabulated for clarity before plotting.
Table 1: Example Raw Data for Krafft Point Determination
| Temperature (°C) | Conductivity (µS/cm) | Observations |
|---|---|---|
| 15.0 | 450 | Turbid Solution |
| 16.0 | 465 | Turbid Solution |
| 17.0 | 482 | Turbid Solution |
| 18.0 | 505 | Slight Clearing |
| 19.0 | 650 | Sharp Increase |
| 20.0 | 980 | Solution is Clear |
| 21.0 | 1015 | Clear Solution |
| 22.0 | 1050 | Clear Solution |
| ... | ... | ... |
Table 2: Summary of Results
| Parameter | Value |
|---|---|
| Determined Krafft Point (Tₖ) | 18.8 ± 0.2 °C |
| R² of Low-Temp Regression | 0.998 |
| R² of High-Temp Regression | 0.997 |
(Note: Values are illustrative and must be determined experimentally.)
Supplementary Method: Visual Observation
A simpler, albeit less precise, method involves visual determination.
-
Prepare the surfactant solution as described above in a sealed test tube with a stir bar.
-
Place the tube in a temperature-controlled water bath and cool it until turbid.
-
Heat the bath slowly while stirring.
-
The Krafft point is recorded as the temperature at which the last trace of turbidity disappears and the solution becomes completely clear.[14]
Scientist's Note: This method is excellent for rapid screening or when a high-precision conductivity meter is unavailable. However, it can be subjective. The conductivity method is the preferred standard for accurate and reproducible scientific data.
Conclusion
The determination of the Krafft point is a fundamental characterization step for ionic surfactants like this compound. The conductivity method offers a robust and precise approach to identifying this critical temperature, providing invaluable data for formulators, researchers, and quality control professionals. By understanding the principles and adhering to the detailed protocol outlined in this note, scientists can reliably assess the temperature-dependent solubility behavior of this versatile surfactant, ensuring its optimal performance in final applications.
References
- Title: Krafft temperature - Grokipedia Source: Grokipedia URL
- Title: CAS 4337-75-1: this compound sodium salt Source: CymitQuimica URL
- Title: Sodium this compound - Physico-chemical Properties Source: ChemBK URL
-
Title: Does anybody know how to determine the Krafft point of any surfactant? Source: ResearchGate URL: [Link]
-
Title: Determination of the Krafft temperature (T k ) for surfactants from the... Source: ResearchGate URL: [Link]
-
Title: Cloud and Krafft points | Practical Surfactants Science Source: Prof Steven Abbott URL: [Link]
-
Title: A Review: Surfactant Properties and Micellar Structure Source: International Journal of Science Engineering and Technology URL: [Link]
-
Title: Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements Source: CSUN URL: [Link]
-
Title: Krafft temperature - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Krafft temperature of surfactant solutions Source: SciSpace URL: [Link]
-
Title: Krafft temperature – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Kulim KHT Krafft temperature & Cloud Point via CMC Source: Kulim KHT URL: [Link]
-
Title: Determination of the Krafft point from the phase diagram of surfactant solutions... Source: ResearchGate URL: [Link]
-
Title: {Hysteresis of conductivity in a micellar surfactant solution near the Krafft point} Source: Semantic Scholar URL: [Link]
Sources
- 1. marknature.com [marknature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. ijset.in [ijset.in]
- 5. Krafft temperature - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. csun.edu [csun.edu]
- 11. scispace.com [scispace.com]
- 12. CAS 4337-75-1: this compound sodium salt [cymitquimica.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Kulim Hi Tech Sdn Bhd : Kulim KHT Krafft temperature & Cloud Point via CMC [kulim-kht.blogspot.com]
Troubleshooting & Optimization
Technical Support Center: N-Lauroyl-N-methyltaurine (LMT) Solubility Guide
[1]
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 22, 2026 Topic: Overcoming Solubility Limits of N-Lauroyl-N-methyltaurine in Hard Water[1]
Executive Summary & Core Mechanism
The Issue: this compound (LMT), typically used as its sodium salt (Sodium Methyl Lauroyl Taurate), is a high-performance amino acid-based surfactant.[1][2] While it exhibits superior hard water tolerance compared to fatty acid soaps (carboxylates), it is not immune to divalent cation interaction.[1]
In water hardness conditions exceeding 300 ppm
The Fix: Solubility is restored not by a single additive, but by a Stability Triad :
Interactive Troubleshooting Diagrams
Figure 1: The Precipitation Mechanism vs. Stabilization
Visualizing why your formulation is hazing and how to intervene.
Caption: Figure 1: Path A (Red) shows calcium bridging leading to precipitation.[1] Path B (Green) intercepts this via chelation (removing the trigger) or co-surfactants (disrupting the lattice).
Diagnostic Protocols (Self-Validating Systems)
Do not guess the hardness tolerance. Use this titration protocol to determine the exact failure point of your specific LMT batch.
Protocol A: The Calcium Tolerance Titration
Objective: Determine the Critical Precipitation Concentration (CPC) of Calcium for your specific LMT concentration.
Materials:
-
1% w/w Solution of this compound (adjusted to pH 7.0).
-
Titrant: 0.1M
solution. -
Turbidimeter (or visual inspection against a black background).[1]
Method:
-
Place 100g of the 1% LMT solution in a beaker at 25°C.
-
Measure initial turbidity (Target: < 5 NTU).[1]
-
Add
titrant in 0.5 mL increments while stirring. -
Stop when the solution develops a persistent haze (Turbidity > 20 NTU).[1]
-
Calculate:
(Where 100,087 is the molecular weight conversion to ppm CaCO3).
Interpretation:
Formulation Solutions & Data
Strategy 1: Chelation (The "Sledgehammer" Approach)
Chelators bind
| Chelator Type | Efficacy (Log K Ca) | Recommended Load | Notes |
| Na4 EDTA | High (10.[1]6) | 0.1% - 0.2% | Industry standard, but poor biodegradability profile.[1] |
| GLDA-Na4 | High (11.[1][3][4]5) | 0.2% - 0.3% | Recommended. Bio-based, stronger calcium binding than EDTA at high pH.[1] |
| Sodium Citrate | Moderate (3.[1]5) | 0.5% - 1.0% | Weak binder.[1] Only effective for low hardness (<150 ppm).[1] |
Strategy 2: Co-Surfactant Synergy (The "Stealth" Approach)
If you cannot use chelators, you must disrupt the crystal lattice of the Calcium-Taurate salt using a co-surfactant.
The Golden Ratio: Maintain a ratio of 4:1 (LMT : Co-Surfactant) or lower.
-
Cocamidopropyl Betaine (CAPB): Zwitterionic headgroup inserts between LMT monomers, preventing the tight packing required for calcium precipitation.
-
Alkyl Polyglucoside (APG): Bulky non-ionic headgroup provides steric hindrance.[1]
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2: Step-by-step logic to isolate thermal issues (Krafft point) from chemical issues (Hardness/pH).
Frequently Asked Questions (FAQ)
Q1: I added EDTA, but my solution is still hazy. Why?
A: Check your pH. This compound is an amino acid derivative.[1] While the amide bond is stable, the taurine headgroup (
Q2: Can I use Sodium Chloride to thicken LMT in hard water?
A: Use caution. While LMT responds to salt thickening (especially with CAPB), adding
Q3: Is LMT stable in extreme pH? A: It is more stable than standard esters, but it is an amide.[1]
References
-
Bain, C. D., et al. (2010).[1] "Counterion Effects in the Self-Assembly of N-Lauroyl-N-methyltaurates." Journal of Colloid and Interface Science.
-
Clariant International Ltd. (2021).[1] "Hostapon CT Paste: Technical Data Sheet & Hard Water Tolerance." Industrial & Consumer Specialties.
-
Farn, R. J. (2006).[1] Chemistry and Technology of Surfactants. Blackwell Publishing.[1] (Chapter 4: Anionic Surfactants). [1]
-
Nouryon. (2023).[1] "Dissolvine GLDA: Chelation in Personal Care." Technical Brochure.
-
Stepan Company. (2022).[1] "Lathanol® LAL: Sodium Lauryl Sulfoacetate and Taurate chemistries." Product Bulletin.
Technical Support Center: Minimizing Protein Denaturation During N-Lauroyl-N-methyltaurine Extraction
Introduction
Welcome to the technical support guide for N-Lauroyl-N-methyltaurine (LMT), a zwitterionic surfactant increasingly utilized for the gentle and effective solubilization of proteins, particularly membrane-associated proteins.[1] While LMT offers a milder alternative to harsh ionic detergents like SDS, preventing protein denaturation remains a critical challenge to ensure the recovery of functionally active and structurally intact proteins.[2][3] Denaturation, the loss of the native three-dimensional structure of a protein, can be triggered by various chemical and physical factors during extraction, leading to loss of function, aggregation, and reduced yield.[4][5]
This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of protein extraction with LMT and minimize denaturation for successful downstream applications.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during protein extraction using this compound.
Issue 1: Low Yield of Solubilized Protein
Symptom: After cell lysis and centrifugation, the concentration of your target protein in the supernatant is significantly lower than expected.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient LMT Concentration | The concentration of LMT is below its critical micelle concentration (CMC) or is inadequate to effectively solubilize the amount of protein present. Detergent monomers must first partition into the membrane, and then at higher concentrations, form micelles that encapsulate the proteins.[6] | Optimize LMT Concentration: Start with a concentration well above the CMC (typically 1-2% w/v) and perform a titration to find the lowest effective concentration for your specific protein and cell type. The optimal detergent-to-protein ratio is crucial for efficient, non-denaturing extraction.[7] |
| Suboptimal Lysis Buffer pH | The pH of the lysis buffer is close to the isoelectric point (pI) of your target protein, where its solubility is at a minimum.[8] | Adjust Buffer pH: Ensure the buffer pH is at least 1-2 units away from the pI of your protein. This increases the net charge on the protein, enhancing its solubility and preventing aggregation.[9] |
| Inadequate Incubation Time or Temperature | The detergent has not been given sufficient time or thermal energy to efficiently disrupt the cell membranes and form stable protein-detergent micelles. | Increase Incubation Time/Temp: While most protocols are performed at 4°C to minimize proteolysis, some extractions are more efficient at room temperature (20-30°C) or with longer incubation times (e.g., 3 hours to overnight).[10] This must be balanced with the thermal stability of your specific protein. |
| Inefficient Cell Disruption | The initial mechanical or enzymatic lysis is incomplete, preventing the detergent from accessing the proteins within the cellular structure. | Enhance Lysis Method: For tough-to-lyse cells (e.g., bacteria, yeast, plant cells), supplement detergent lysis with physical methods like sonication or a French press.[11] Perform these steps on ice with short bursts to prevent heating and mechanical stress-induced denaturation.[8] |
Issue 2: Evidence of Protein Aggregation or Precipitation
Symptom: Visible precipitates form after cell lysis or during subsequent purification steps. This can also be detected by size-exclusion chromatography or dynamic light scattering.[9]
| Potential Cause | Explanation | Recommended Solution |
| High Local Protein Concentration | During lysis or affinity chromatography, the local concentration of the protein can become exceedingly high, promoting aggregation.[8] | Increase Lysis Volume: Use a larger volume of lysis buffer to keep the initial protein concentration low.[9] For chromatography, consider using a resin with a lower binding capacity or loading less sample. |
| Inappropriate Ionic Strength | The salt concentration in the buffer is either too low, failing to mask electrostatic interactions that can lead to aggregation, or too high, causing "salting out." | Optimize Salt Concentration: Typically, 150-500 mM NaCl is used to improve solubility.[8] Screen a range of salt concentrations to find the optimal condition for your protein's stability.[9] |
| Oxidation of Cysteine Residues | For proteins containing cysteine residues, the formation of incorrect intermolecular disulfide bonds can lead to aggregation. | Add Reducing Agents: Include a reducing agent like Dithiothreitol (DTT) (1-5 mM) or Tris(2-carboxyethyl)phosphine (TCEP) (0.5-1 mM) in your lysis buffer to maintain a reducing environment.[12] |
| Mechanical Stress | Excessive physical force from vigorous vortexing, sonication, or stirring can introduce shear stress, causing proteins to unfold and aggregate.[13][14] | Gentle Handling: Use gentle mixing methods like end-over-end rotation instead of vortexing. If sonication is necessary, use short pulses on ice.[8] |
Issue 3: Loss of Protein Activity or Function
Symptom: The extracted protein shows little to no biological activity in downstream functional assays (e.g., enzyme kinetics, binding assays).
| Potential Cause | Explanation | Recommended Solution |
| Detergent-Induced Unfolding | Although LMT is a mild detergent, at high concentrations or under suboptimal buffer conditions, it can still disrupt the native protein structure, leading to denaturation and loss of function.[7][15] | Screen Detergent Concentration: Use the lowest possible concentration of LMT that still provides adequate solubilization. Consider screening other mild zwitterionic or non-ionic detergents.[16] |
| Absence of Stabilizing Cofactors | The protein may require specific cofactors, metal ions, or ligands to maintain its stable, active conformation, which are diluted or absent in the lysis buffer. | Supplement Lysis Buffer: If your protein is known to require specific cofactors (e.g., Mg²⁺, Zn²⁺) or ligands for stability, add them to the lysis and purification buffers. |
| pH or Temperature Instability | The protein is unstable at the pH or temperature used during the extraction process.[17] | Determine Stability Profile: Empirically test the stability of your protein across a range of pH values and temperatures to identify optimal conditions before proceeding with large-scale extractions. |
| Proteolytic Degradation | Endogenous proteases released during cell lysis are degrading the target protein. | Add Protease Inhibitors: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. Perform all extraction steps at 4°C to reduce protease activity.[11] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein extraction? this compound (LMT) is a zwitterionic (possessing both positive and negative charges but having no net charge) surfactant.[1] It is considered a "mild" detergent because it is less denaturing than ionic detergents like SDS.[2] This property makes it ideal for extracting proteins, especially membrane proteins, while preserving their native structure and biological activity, which is crucial for functional studies.[1][18]
Q2: How does LMT solubilize proteins without causing significant denaturation? LMT molecules have a hydrophobic tail and a hydrophilic head. During extraction, the hydrophobic tails interact with the hydrophobic regions of the protein (often embedded in the cell membrane), while the hydrophilic heads interact with the aqueous buffer.[2] This forms a detergent-protein micelle, effectively shielding the protein's hydrophobic domains from the water and keeping it soluble in a near-native conformation.[6]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important? The CMC is the concentration at which detergent monomers begin to self-assemble into aggregates called micelles.[19] For effective protein solubilization, the detergent concentration must be significantly above its CMC.[6] Below the CMC, there are not enough micelles to encapsulate and solubilize the proteins effectively.
Q4: How can I determine if my protein is denatured after extraction? Several techniques can be used to assess protein denaturation:
-
Functional Assays: The most direct method is to test the biological activity of the protein (e.g., enzymatic activity). A loss of activity suggests denaturation.
-
Spectroscopy: Techniques like Circular Dichroism (CD) spectroscopy can detect changes in the protein's secondary and tertiary structure. Intrinsic fluorescence spectroscopy can also monitor changes in the local environment of tryptophan residues, which often changes upon unfolding.[20][21]
-
Size-Exclusion Chromatography (SEC): Aggregated proteins will elute earlier (in the void volume) than properly folded, monomeric proteins.[22]
-
Differential Scanning Calorimetry (DSC): This method measures the thermal stability of a protein. A shift in the melting temperature (Tm) can indicate denaturation or instability.[20]
Q5: Can I use LMT in combination with other detergents? Yes, using a mix of detergents can sometimes improve the extraction of complex membrane proteomes.[23] Combining a zwitterionic detergent like LMT with a non-ionic detergent can sometimes offer a synergistic effect, enhancing solubilization while maintaining protein stability. However, this requires empirical optimization for each specific application.
Experimental Protocols & Visualizations
Protocol 1: General Optimized Lysis Protocol using LMT
This protocol provides a starting point for the gentle extraction of proteins from cultured mammalian cells.
-
Prepare Lysis Buffer:
-
50 mM Tris-HCl, pH 8.0 (or a pH at least 1-2 units from your protein's pI)
-
150 mM NaCl
-
1% (w/v) this compound
-
1 mM DTT (if required)
-
1X Protease Inhibitor Cocktail (add immediately before use)
-
Optional: 1 mM EDTA, specific cofactors or ligands.
-
-
Cell Harvesting: Harvest cultured cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet once with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. A common starting point is 1 mL of buffer per 10-20 million cells.
-
Incubation: Incubate the lysate on an end-over-end rotator for 30-60 minutes at 4°C.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet insoluble debris.[24]
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized proteins, and proceed with your downstream application or store at -80°C.
Diagram: Troubleshooting Workflow for Protein Extraction
This diagram outlines a logical decision-making process for optimizing your LMT-based extraction protocol.
Caption: A workflow for troubleshooting common protein extraction issues.
Diagram: Mechanism of LMT Solubilization
This diagram illustrates how LMT transitions from monomers to micelles to solubilize a membrane protein.
Caption: Solubilization of a membrane protein by LMT micelles.
References
-
Blisnick, T., et al. (2014). Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis. Proteome Science. Available at: [Link]
-
Narayanan, H., et al. (2023). In-Vial Detection of Protein Denaturation Using Intrinsic Fluorescence Anisotropy. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2022). How do I stop my cell lysate from aggregating?. ResearchGate. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Exploring the Mysteries of Protein Denaturation: Characterization Methods and Technological Analysis. MtoZ Biolabs. Available at: [Link]
-
Bitesize Bio. (2024). Working with Membrane Proteins: 12 Simple Tips for Success. Bitesize Bio. Available at: [Link]
-
Wingfield, P. T. (2012). Detergent selection for enhanced extraction of membrane proteins. Protein Expression and Purification. Available at: [Link]
-
Vedantu. (n.d.). Denaturation of Proteins and Its Causes – Definition, Examples & Effects. Vedantu. Available at: [Link]
-
Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Creative Diagnostics. Available at: [Link]
-
G-Biosciences. (2018). Membrane Protein Extraction: The Basics. G-Biosciences. Available at: [Link]
-
Lemieux, M. J. (2011). Strategies for the purification of membrane proteins. Methods in Molecular Biology. Available at: [Link]
-
Creative Biostructure. (n.d.). Detergents for Cell Lysis and Protein Extraction in Biological Research. Creative Biostructure. Available at: [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. Available at: [Link]
-
BioPharm International. (2026). Challenges of Protein Aggregation during Purification. BioPharm International. Available at: [Link]
-
Narayanan, H., et al. (2023). In-Vial Detection of Protein Denaturation Using Intrinsic Fluorescence Anisotropy. Analytical Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2026). Laboratory Determination of the Thermodynamic Parameters for Protein Denaturation. LibreTexts. Available at: [Link]
-
DigitalCommons@CalPoly. (n.d.). A Comparison of Analytical Methods for Quantifying Denatured Whey Proteins and Their Correlation to Solubility. DigitalCommons@CalPoly. Available at: [Link]
-
Thermo Fisher Scientific. (2019). Strategies for isolation of plasma membrane proteins. YouTube. Available at: [Link]
-
CK-12 Foundation. (n.d.). Describe the factors affecting denaturation of proteins. CK-12 Foundation. Available at: [Link]
-
WikiLectures. (n.d.). Denaturation of protein. WikiLectures. Available at: [Link]
-
Wikipedia. (n.d.). Denaturation (biochemistry). Wikipedia. Available at: [Link]
-
RevisionDojo. (2025). What Causes Protein Denaturation and Why Structure Matters for Function. RevisionDojo. Available at: [Link]
-
Gennaro, A. M., et al. (2014). Comparative study of the interaction of CHAPS and Triton X-100 with the erythrocyte membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
-
ACS Publications. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. ACS Omega. Available at: [Link]
-
Chae, P. S., et al. (2012). Carbohydrate-containing Triton X-100 analogues for membrane protein solubilization and stabilization. Molecular BioSystems. Available at: [Link]
-
Protocol Online. (2008). alternatives to triton-x and chaps?. Protocol Online. Available at: [Link]
-
NIST. (1971). Critical micelle concentrations of aqueous surfactant systems. NIST Technical Series Publications. Available at: [Link]
- Google Patents. (2015). A kind of synthetic method of lauroyl N-methyltaurine sodium. Google Patents.
- Google Patents. (2017). Preparation method of sodium lauroylmethyl taurate. Google Patents.
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
ResearchGate. (2014). What are the pros and cons of CHAPS and Triton in (thio-) urea-based rehydration/solubilization buffers? What about TRIS?. ResearchGate. Available at: [Link]
-
MDPI. (2026). Effects of pH and Temperature on the Structure and Function of Pea Albumin. Foods. Available at: [Link]
-
Morressier. (2013). Development of HPLC methods for detection of oleic acid and N-methyltaurine in surfactant. Morressier. Available at: [Link]
-
BMC Structural Biology. (2007). The effects of NaCl concentration and pH on the stability of hyperthermophilic protein Ssh10b. BMC Structural Biology. Available at: [Link]
-
Takara Bio. (n.d.). Denaturing purification with TALON resin, imidazole elution. Takara Bio. Available at: [Link]
-
VTT's Research Information Portal. (2022). Effect of pH and temperature on fibrous structure formation of plant proteins during high-moisture extrusion processing. VTT's Research Information Portal. Available at: [Link]
-
National Institutes of Health. (2026). Effects of pH and Temperature on the Structure and Function of Pea Albumin. PMC. Available at: [Link]
-
SpringerLink. (2025). The effect of pH on heat denaturation and gel forming properties of soy proteins. Journal of the American Oil Chemists' Society. Available at: [Link]
-
PLOS One. (n.d.). Denatured Mammalian Protein Mixtures Exhibit Unusually High Solubility in Nucleic Acid-Free Pure Water. PLOS One. Available at: [Link]
Sources
- 1. Detergents for Protein Solubilization | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Denaturation of Proteins and Its Causes – Definition, Examples & Effects [vedantu.com]
- 5. Denaturation (biochemistry) - Wikipedia [en.wikipedia.org]
- 6. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ck12.org [ck12.org]
- 15. revisiondojo.com [revisiondojo.com]
- 16. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of pH and Temperature on the Structure and Function of Pea Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies for the Purification of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Exploring the Mysteries of Protein Denaturation: Characterization Methods and Technological Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In-Vial Detection of Protein Denaturation Using Intrinsic Fluorescence Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Denaturing purification with TALON resin, imidazole elution [takarabio.com]
Strategies for removing N-Lauroyl-N-methyltaurine via dialysis or ultrafiltration
Subject: Troubleshooting Removal of Anionic Surfactants via Membrane Separation
Diagnostic Framework: The "Micelle Trap"
Before attempting to fix your dialysis or ultrafiltration (UF) process, you must understand why N-Lauroyl-N-methyltaurine (LMT) is resisting removal.
The Problem: LMT (MW ~343 Da) is small enough to pass through almost any dialysis or UF membrane. However, surfactants do not exist solely as monomers. Above their Critical Micelle Concentration (CMC) , they spontaneously aggregate into micelles.[1][2][3]
-
Monomer Size: ~343 Da (Passes through 3 kDa+ membranes).
-
Micelle Size: ~15–30 kDa equivalent (Blocked by 3–10 kDa membranes).
If your starting concentration is high, the "free" monomers pass through the membrane, but the equilibrium shifts instantly to release more monomers from the micelle reservoir. This process is kinetically slow. If the micelles themselves are rejected by the membrane, you are essentially concentrating the surfactant rather than removing it.
Visualizing the Blockage
Figure 1: The Micelle Trap Mechanism. Monomers pass freely, but micelles are rejected by the membrane pore structure. Effective removal requires shifting the equilibrium toward the monomeric state.
Troubleshooting Guides (FAQ Format)
Module A: Dialysis Issues
Q: I have dialyzed for 48 hours against PBS, but the surfactant peak in HPLC is still high. Why? A: You are likely operating above the CMC.
-
Reasoning: Dialysis is a passive diffusion process driven by the concentration gradient of monomers, not total surfactant. If your buffer volume is too small, the dialysate quickly reaches the CMC, preventing further monomer diffusion.
-
Solution:
-
Dilute the Sample: If possible, dilute your sample to < 0.5x CMC before dialysis.
-
Frequent Buffer Changes: Replace the dialysis buffer every 2–4 hours for the first 12 hours to maintain a "sink" condition for monomers.
-
Q: My protein precipitates as I remove the LMT. How do I stop this? A: The LMT was likely acting as a solubilizing agent for hydrophobic patches on your protein.
-
Reasoning: Rapid removal exposes hydrophobic domains, leading to aggregation.
-
Solution:
-
Step-down Approach: Do not remove 100% of the surfactant immediately. Dialyze against a buffer containing a lower concentration of LMT (e.g., 0.1%) first, then 0.05%, then 0%.
-
Swap Surfactants: Dialyze against a buffer containing a non-ionic surfactant (e.g., 0.01% Tween-20 or DDM) which has a lower CMC and is easier to remove or more compatible with downstream assays [1].
-
Module B: Ultrafiltration / Diafiltration (TFF) Issues
Q: The flux rate drops dramatically after 10 minutes of TFF. Is the membrane clogged? A: This is likely Concentration Polarization , not just clogging.
-
Reasoning: Anionic surfactants form a gel-layer on the membrane surface (secondary membrane) when concentrated. This layer has a much tighter pore size than the membrane itself.
-
Solution:
-
Increase Cross-flow Rate: Increase the retentate flow rate (shear rate) to sweep the membrane surface.
-
Depolarization: Stop the permeate pump for 1 minute every 15 minutes (recirculate retentate only) to disrupt the gel layer.
-
Q: Can I use a 3 kDa membrane to remove LMT (343 Da)? A: Yes, but it will be slow.
-
Reasoning: While 3 kDa is > 343 Da, the effective hydrodynamic radius of surfactant monomers can be larger due to hydration shells. Furthermore, 3 kDa membranes have lower permeability.
-
Recommendation: Use a 10 kDa MWCO membrane if your target protein is >30 kDa. The larger pores facilitate faster monomer transport without losing protein.
Advanced Removal Protocols
Protocol 1: High-Salt Displacement (For Protein-Bound LMT)
Best for: When LMT is electrostatically bound to cationic proteins.
Logic: LMT is anionic.[1] It binds to positively charged residues (Lys, Arg, His). High ionic strength shields these charges, releasing the surfactant.
| Step | Action | Technical Note |
| 1 | Adjust Buffer | Add NaCl or KCl to your sample to reach 500 mM – 1 M . |
| 2 | Incubate | Stir gently for 30 mins at Room Temp (or 4°C if protein sensitive). |
| 3 | Diafiltration | Perform 5–7 Diavolumes (DV) with the High Salt buffer. |
| 4 | Salt Removal | Perform 5–7 DVs with your final (Low Salt) formulation buffer. |
Protocol 2: The "Ethanol Shift" (CMC Disruption)
Best for: Robust proteins or peptides where LMT concentration is very high.
Logic: Organic solvents like ethanol increase the CMC of surfactants, breaking up micelles into monomers that pass through the membrane easily [2].
Workflow Diagram:
Figure 2: Ethanol Shift Protocol. Adding solvent disrupts micelle stability, allowing rapid clearance via filtration.
Experimental Steps:
-
Spike: Add Ethanol or Isopropanol to your sample to a final concentration of 5–10% (v/v). Verify protein stability first.
-
Equilibrate: Allow to mix for 15 minutes.
-
Filter: Run Diafiltration (TFF) or Dialysis. The LMT removal rate will increase by 2–3x compared to aqueous buffer alone.
-
Wash: Exchange buffer to remove the solvent.
Data Summary: Method Comparison
| Feature | Dialysis | Ultrafiltration (TFF) |
| Mechanism | Passive Diffusion | Convective Flow + Diffusion |
| Speed | Slow (Days) | Fast (Hours) |
| LMT Removal Limit | Equilibrium dependent (requires frequent buffer changes) | >99% (with sufficient Diavolumes) |
| Sample Volume | < 10 mL (typically) | 10 mL – 100 L |
| Shear Stress | Negligible | Moderate (Pump dependent) |
| Best For | Small, sensitive samples | Large volumes, robust proteins |
References
-
Kameyama, K., et al. (1980). "Efficiency of detergent removal during the course of several different procedures for membrane protein reconstitution." Biochimica et Biophysica Acta (BBA).
-
O'Shannessy, D. J., et al. (1987). "Determination of the critical micelle concentration of surfactants." Analytical Biochemistry.
-
PubChem. (2025).[4][5] "this compound Sodium Salt Compound Summary." National Library of Medicine.[4]
-
Kowalska, I. (2011).[6] "Ion-exchange–ultrafiltration system for surfactants removal from water solutions."[6][7] Desalination and Water Treatment.
Sources
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. nanoscience.com [nanoscience.com]
- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 4. This compound | C15H31NO4S | CID 61353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium this compound | C15H31NNaO4S+ | CID 18625134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. deswater.com [deswater.com]
- 7. pjoes.com [pjoes.com]
Optimizing yield in the Schotten-Baumann synthesis of N-Lauroyl-N-methyltaurine
Topic: Optimizing Yield in Schotten-Baumann Synthesis of N-Lauroyl-N-methyltaurine Ticket ID: OPT-SB-LMT-001 Assigned Specialist: Senior Application Scientist Status: Open[1]
Core Directive & Mechanism Analysis
The Engineering Challenge
The synthesis of this compound (Sodium Methyl Lauroyl Taurate) via the Schotten-Baumann reaction is a race between two competing pathways: Amidation (Product formation) and Hydrolysis (Soap formation).[1]
Your objective is not just "mixing reagents"; it is the precise manipulation of pH and Temperature to favor the nucleophilic attack of the amine over the hydroxide ion.
The Mechanistic Pathway
The following diagram illustrates the kinetic competition occurring in your reactor.
Figure 1: Kinetic competition between amidation (Path A) and hydrolysis (Path B).[1] Control of pH determines the dominant pathway.
Critical Parameters & Troubleshooting
The "Sweet Spot" Logic
-
N-Methyltaurine pKa (~9.0 - 9.5): Below pH 9, the amine exists as
, which is non-nucleophilic.[1] The reaction will stall. -
Hydrolysis Threshold (pH > 11.5): Above pH 11.5, the concentration of
increases logarithmically, drastically increasing the rate of lauroyl chloride hydrolysis into lauric acid (soap).
Troubleshooting Dashboard
| Symptom | Probable Cause | Technical Diagnosis | Corrective Action |
| High Free Fatty Acid (FFA) | pH Spikes (>11) | Localized concentration of NaOH caused rapid hydrolysis of acid chloride.[1] | Improve Agitation: Use high-shear mixing. Dosing: Switch to simultaneous addition (co-dosing) of NaOH and Lauroyl Chloride. |
| Low Yield / Unreacted Amine | pH Drift (<9) | Acid chloride addition generated HCl, neutralizing the solution and protonating the amine. | pH Stat Mode: Use an automated dosing pump to maintain pH strictly between 10.0–10.[1]5. |
| Reaction Mixture Gels/Pastes | Low Solvent Ratio | Product forms a liquid crystal phase (middle phase) at specific concentrations.[1] | Solvent: Add Acetone or Isopropanol (15-20% wt) to disrupt packing.[1] Temp: Increase T to 35°C only after addition is complete. |
| Excessive Foaming | Surfactant Generation | Product is a high-foaming surfactant; CO2 evolution (if using carbonate) or vortexing.[1] | Defoamer: Add trace silicone defoamer.[1] Base: Use NaOH instead of Carbonates to prevent gas evolution. |
Diagnostic Decision Tree
Figure 2: Diagnostic logic for yield optimization.
Optimized Protocol (SOP)
Objective: Synthesis of Sodium N-Lauroyl-N-methyltaurate with <2% Free Fatty Acid content.
Reagents
-
Phase A (Aqueous): N-methyltaurine sodium salt (25-30% aq solution).[1]
-
Phase B (Organic): Lauroyl Chloride (98%+ purity).[1]
-
Base: 30% NaOH solution.
-
Solvent (Optional but Recommended): Acetone or Isopropyl Alcohol (IPA).[1]
Step-by-Step Methodology
-
Preparation of Phase A:
-
Load N-methyltaurine sodium salt solution into the reactor.
-
Optimization: Add Acetone (ratio 1:4 relative to water) to improve solubility of the acid chloride at the interface.
-
Cool the system to 10°C – 12°C . Reason: Low temperature suppresses hydrolysis kinetics significantly more than amidation kinetics.[1]
-
-
The Critical Addition (Schotten-Baumann Mode):
-
Simultaneous Dosing: This is the most critical step.[1] Do NOT dump the acid chloride.[1]
-
Begin adding Lauroyl Chloride slowly (dropwise or pump).[1]
-
Simultaneously add 30% NaOH via a separate pump controlled by a pH meter.
-
Set Point: Maintain pH strictly at 10.0 – 10.5 .
-
Temperature: Maintain <15°C throughout addition.
-
-
Post-Reaction Aging:
-
Once addition is complete, the risk of hydrolysis drops as the acid chloride is consumed.
-
Allow temperature to rise to 25°C – 30°C .
-
Stir for 2–3 hours to ensure conversion of any micro-droplets of acid chloride.
-
-
Work-up:
Frequently Asked Questions (FAQs)
Q: Can I use Potassium Hydroxide (KOH) instead of Sodium Hydroxide (NaOH)? A: Yes. KOH often yields a product with higher water solubility (Potassium Methyl Lauroyl Taurate), which can be beneficial if your final formulation requires a high-concentration liquid surfactant.[1] The reaction kinetics remain virtually identical.[1]
Q: Why does my reaction mixture turn into a thick white paste? A: This is the "Middle Phase" problem. At certain concentrations (approx. 40-60% solids), taurates form hexagonal liquid crystals that are extremely viscous.[1]
-
Fix: Dilute your reaction to <30% active matter during synthesis, or add a co-solvent like IPA or Propylene Glycol to disrupt the liquid crystal formation.[1]
Q: Is it better to use Acetone or run it purely aqueous? A:
-
Pure Aqueous: Greener, but requires much higher shear mixing (homogenizer recommended) because Lauroyl Chloride is insoluble in water.[1] Risk of hydrolysis is higher due to poor contact.[1]
-
Acetone/Water: Higher yield (typically +5-10%).[1] Acetone acts as a phase transfer mediator, allowing the acid chloride to solubilize slightly in the aqueous phase to meet the amine.
Q: What is the optimal molar ratio? A: Aim for a ratio of 1.0 : 1.05 (Amine : Acid Chloride). A slight excess of acid chloride drives the expensive amine to completion. The small amount of resulting fatty acid (from the excess chloride hydrolyzing) acts as a co-surfactant and is often acceptable in cosmetic formulations.
References
-
Schotten-Baumann Reaction Kinetics & Mechanism.
-
Synthesis method of lauroyl N-methyltaurine sodium (P
-
Preparation method of sodium lauroylmethyl taurate (Patent CN106397280A). [1]
-
N-Methyltaurine Properties (pKa and Solubility).
Sources
Technical Support Center: Mitigating N-Lauroyl-N-methyltaurine (LMT) Cytotoxicity in Cell Culture
Posted: February 22, 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing N-Lauroyl-N-methyltaurine (LMT) in their cell culture experiments. LMT, a mild anionic surfactant, is increasingly used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[1] However, like all surfactants, it can exhibit concentration-dependent cytotoxicity, which can interfere with experimental outcomes. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you minimize the cytotoxic effects of LMT and ensure the validity of your results.
I. Understanding this compound and its Cytotoxic Potential
This compound, also known as Sodium N-Lauroyl-N-Methyltaurate, is an N-acyl-N-methyltaurate derived from the acylation of N-methyltaurine with lauroyl chloride.[1] These surfactants are valued for their excellent biocompatibility and stability across a wide pH range.[1] Their amphiphilic nature allows them to form micelles above a certain concentration (the Critical Micelle Concentration or CMC), which can encapsulate hydrophobic drugs, thereby increasing their solubility in aqueous solutions.[1]
The primary mechanism of surfactant-induced cytotoxicity involves the disruption of the cell membrane's lipid bilayer, leading to increased permeability and, ultimately, cell lysis. Surfactants can also denature essential cellular proteins, further contributing to cell death. The degree of cytotoxicity is dependent on several factors, including the surfactant's chemical structure, concentration, and the specific cell type being used.
II. Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound become cytotoxic?
A1: The cytotoxic concentration of LMT is highly dependent on the cell line and the duration of exposure. There is no single "toxic" concentration. It is crucial to perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) for your specific cell line and experimental conditions. As a general starting point for many cell lines, concentrations below the critical micelle concentration (CMC) are often better tolerated. For some surfactants, cytotoxicity increases significantly above the CMC.[2]
Q2: What are the visible signs of LMT-induced cytotoxicity in my cell cultures?
A2: Visual signs of cytotoxicity under a microscope can include:
-
Changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface).
-
Presence of cellular debris in the culture medium.
-
A significant decrease in cell density compared to control cultures.
Q3: Can the duration of exposure to LMT affect cell viability?
A3: Absolutely. Prolonged exposure to even low concentrations of LMT can lead to increased cytotoxicity. For some surfactants, a significant reduction in cell viability can be observed within the first 8 hours of incubation.[3] It is advisable to minimize the exposure time to what is necessary for your experimental endpoint.
Q4: Are some cell types more sensitive to LMT than others?
A4: Yes, different cell types exhibit varying sensitivities to surfactants.[4] For example, keratinocytes may be more sensitive to certain surfactants than fibroblasts or osteoblasts.[4] It is essential to empirically determine the tolerance of your specific cell line.
Q5: Can I do anything to protect my cells from LMT-induced cytotoxicity?
A5: Yes, several strategies can be employed. These include optimizing the LMT concentration, reducing exposure time, and co-administering protective agents. For instance, the amino acid taurine and its derivatives have shown cytoprotective effects against various chemical-induced toxicities.[5][6][7][8][9] Supplementing media with certain amino acids can also have a protective effect on growing cells.[10]
III. Troubleshooting Guide: Step-by-Step Mitigation Strategies
This section provides a systematic approach to identifying and resolving issues with LMT-induced cytotoxicity in your cell culture experiments.
Step 1: Determine the Optimal, Non-Cytotoxic Concentration Range
The first and most critical step is to perform a dose-response study to identify the concentration range of LMT that is non-toxic to your specific cell line.
Experimental Protocol: Dose-Response Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11] Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (LMT) stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
LMT Treatment: Prepare a serial dilution of your LMT stock solution in complete culture medium. Remove the old medium from the cells and add the different concentrations of LMT-containing medium to the wells. Include a vehicle control (medium without LMT).
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each LMT concentration relative to the vehicle control. Plot the cell viability against the LMT concentration to determine the IC50 value.[12]
Step 2: Optimize Exposure Time
If you observe cytotoxicity even at low concentrations of LMT, consider reducing the exposure time.
Experimental Workflow: Time-Course Viability Assay
Caption: Workflow for determining optimal LMT exposure time.
By performing a viability assay at different time points, you can identify the maximum duration your cells can tolerate the chosen LMT concentration without significant loss of viability.
Step 3: Co-administration of Protective Agents
If optimizing concentration and exposure time is insufficient, consider the use of cytoprotective agents. Taurine, the precursor to LMT's head group, has been shown to have antioxidant properties and can protect cells from various stressors.[7][8][9]
Protective Agent Screening
| Protective Agent | Potential Mechanism of Action | Recommended Starting Concentration |
| Taurine | Antioxidant, membrane stabilization, osmoregulation.[8] | 1-20 mM[5] |
| N-acetylcysteine (NAC) | Antioxidant, precursor to glutathione. | 1-5 mM |
| Hyaluronic Acid | Forms complexes with surfactants, reducing their direct interaction with cell membranes.[4] | Varies depending on molecular weight and surfactant concentration. |
Experimental Protocol: Assessing the Efficacy of Protective Agents
-
Experimental Groups:
-
Control (vehicle only)
-
LMT at a known cytotoxic concentration (e.g., IC50)
-
Protective agent alone
-
LMT + Protective agent (pre-incubate cells with the protective agent for 1-2 hours before adding LMT)
-
-
Incubation: Incubate for the predetermined optimal exposure time.
-
Viability Assay: Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion).
-
Analysis: Compare the viability of the "LMT + Protective agent" group to the "LMT only" group to determine if the agent mitigates cytotoxicity.
Step 4: Consider Alternative Surfactants
If the above strategies do not sufficiently reduce cytotoxicity for your specific application, you may need to consider alternative, milder surfactants.
| Surfactant | Class | Key Characteristics |
| Polysorbate 80 (Tween 80) | Non-ionic | Generally considered to have low cytotoxicity.[3] |
| Sodium Methyl Cocoyl Taurate | Anionic | Similar to LMT, known for its mildness. |
| Biosurfactants (e.g., Rhamnolipids) | Various | Often exhibit lower toxicity and higher biodegradability compared to synthetic surfactants.[13] |
IV. Advanced Troubleshooting: Mechanistic Insights
Understanding the potential mechanisms of LMT-induced cell death can guide more targeted troubleshooting.
Caption: Potential mechanisms of LMT-induced cytotoxicity.
If you suspect oxidative stress is a major contributor (indicated by increased ROS production), assays for reactive oxygen species (e.g., DCFDA staining) can be performed. If results are positive, the use of antioxidants like Taurine or NAC is strongly indicated.
V. Concluding Remarks
This compound is a valuable tool in drug formulation and other cell-based applications. By systematically optimizing its concentration and exposure time, and by considering the use of protective agents, its cytotoxic effects can be effectively managed. This ensures that your experimental results accurately reflect the effects of your compound of interest, rather than being confounded by surfactant-induced cell death. For further assistance, please do not hesitate to contact our technical support team.
References
-
Hyaluronic acid in complexes with surfactants: The efficient tool for reduction of the cytotoxic effect of surfactants on human cell types. International Journal of Biological Macromolecules. [Link]
-
In vitro cellular viability studies on a concentrated surfactant‐based wound dressing. Skin Research and Technology. [Link]
-
Effect of different surfactants on 3T3 fibroblast viability. ResearchGate. [Link]
-
Characterization and Cytotoxic Effect of Biosurfactants Obtained from Different Sources. ACS Omega. [Link]
-
An overview of the most common methods for assessing cell viability. Avicenna Journal of Medical Biotechnology. [Link]
-
Lung surfactant reduces Staphylococcus aureus cytotoxicity and protects host immune cells from membrane damage. Microbiology Spectrum. [Link]
-
Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. MDPI. [Link]
-
Pulmonary surfactant augments cytotoxicity of silica nanoparticles: Studies on an in vitro air–blood barrier model. ResearchGate. [Link]
-
Pulmonary surfactant augments cytotoxicity of silica nanoparticles: Studies on an in vitro air–blood barrier model. PMC. [Link]
- A kind of synthetic method of lauroyl N-methyltaurine sodium.
-
Cytotoxicity of Taurine Metabolites Depends on the Cell Type. ResearchGate. [Link]
-
This compound Sodium Salt. Axios Research. [Link]
-
This compound Sodium Salt. Pharmaffiliates. [Link]
-
SODIUM LAUROYL METHYL TAURATE. Inxight Drugs. [Link]
-
In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice. PMC. [Link]
-
Protective Effect of Taurine in the Induction of Genotoxicity by Mutagenic Drugs. ResearchGate. [Link]
-
Cell Cultivation Handbook. Wako. [Link]
-
Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. Journal of Reports in Pharmaceutical Sciences. [Link]
-
Optimizing CHO Cell Cultures via Metabolite Analysis. Mabion. [Link]
-
Ameliorative Effects of Taurine Against Methimazole-Induced Cytotoxicity in Isolated Rat Hepatocytes. Semantic Scholar. [Link]
-
In Vivo and In Vitro Assays Evaluating the Biological Activity of Taurine, Glucose and Energetic Beverages. CORE. [Link]
-
Mitigation of Methimazole-Induced Hepatic Injury by Taurine in Mice. PMC. [Link]
-
Chemotherapeutic Drug Cytotoxicity Enhancement in Human Cells in Culture. DORAS | DCU Research Repository. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hyaluronic acid in complexes with surfactants: The efficient tool for reduction of the cytotoxic effect of surfactants on human cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. Mitigation of Methimazole-Induced Hepatic Injury by Taurine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing CHO Cell Cultures via Metabolite Analysis | Mabion [mabion.eu]
- 11. jrmds.in [jrmds.in]
- 12. japsonline.com [japsonline.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilization of N-Lauroyl-N-methyltaurine (LMT) in Acidic Media
Topic: Overcoming precipitation of N-Lauroyl-N-methyltaurine at low pH levels Document ID: TSC-LMT-004 Last Updated: 2026-02-22 Audience: Formulation Chemists, Drug Delivery Scientists
Introduction
Welcome to the Technical Support Center for N-Acyl Taurate surfactants. This compound (LMT) is a premier anionic surfactant valued for its high foaming capacity and mildness. Unlike carboxylate soaps, the sulfonate headgroup of LMT (pKa < 1.0) remains ionized and soluble at low pH.
However, users frequently report turbidity or precipitation when adjusting formulations to acidic pH (3.0 – 5.5). This guide deconstructs the three distinct failure modes responsible for this phenomenon: Fatty Acid Impurity Shock , Ionic Strength (Krafft) Shift , and Amide Hydrolysis .
Module 1: Diagnostic Workflow
Before attempting a fix, you must identify when the precipitation occurs. Use this logic gate to determine the root cause.
Troubleshooting Decision Tree
Figure 1: Diagnostic logic flow to isolate the precipitation mechanism.
Module 2: Root Cause Analysis & Solutions
Issue 1: The "Haze" (Fatty Acid Impurity)
Symptom: The solution turns milky white immediately when pH drops below 6.0. Mechanism: Commercial LMT often contains 2-5% free Lauric Acid as a synthesis byproduct. At neutral pH, this exists as Sodium Laurate (soluble soap). As pH drops below the pKa of Lauric Acid (~5.3), it protonates into insoluble fatty acid.
The Fix: Solubilization via Mixed Micelles You cannot remove the impurity easily, but you can hide it. Incorporating an amphoteric or non-ionic co-surfactant creates mixed micelles that solubilize the protonated fatty acid.
| Co-Surfactant Class | Recommended Ratio (LMT:Co) | Mechanism |
| Amidopropyl Betaines (e.g., CAPB) | 3:1 to 1:1 | The betaine becomes cationic at low pH, forming a tight ion-pair complex that solubilizes the fatty acid. |
| Alkyl Polyglucosides (e.g., Decyl Glucoside) | 4:1 | Steric stabilization prevents fatty acid agglomeration. |
| Amine Oxides (e.g., Lauramine Oxide) | 2:1 | Protonates to cationic form at pH < 5, strongly stabilizing anionic LMT. |
Issue 2: The "Crystals" (Krafft Point Shift)
Symptom: Needle-like crystals form upon cooling or adding acidic buffers (Citric Acid/Sodium Citrate). Mechanism: The Krafft point (TK) is the temperature below which surfactants crystallize.[1][2] LMT has a low TK (< 0°C) in pure water. However, adding buffers increases ionic strength. According to the Common Ion Effect , high Na+ concentration from buffers suppresses solubility, raising the TK above room temperature.
The Fix: Counter-Ion Management
-
Switch Buffers: Use organic acids with bulky counter-ions (e.g., Lactic Acid/Arginine) instead of Citric Acid/Sodium Citrate.
-
Hydrotropes: Add Sodium Xylenesulfonate (SXS) or Propanediol (2-5%) to disrupt the crystal lattice structure.
Issue 3: The "Time Bomb" (Amide Hydrolysis)
Symptom: Formulation is clear initially but precipitates after 2-4 weeks at 40°C or 3 months at RT. Mechanism: LMT contains an amide bond linking the fatty tail to the polar head. In strong acidic conditions (pH < 3.5), this bond hydrolyzes, cleaving the molecule into insoluble Lauric Acid and N-methyltaurine.
Reaction:
The Fix: Steric Shielding Hydrolysis requires water to attack the carbonyl carbon. By burying the amide bond deep within a mixed micelle, you reduce water access.
Protocol: The "Acid-Stress" Validation
-
Prepare 10% active surfactant solution.
-
Adjust to pH 3.5 using HCl.
-
Incubate at 50°C for 7 days.
-
Pass Criteria: Solution remains clear; HPLC shows <5% loss of LMT.
Module 3: Advanced Formulation Protocols
Protocol A: Creating the "Acid-Proof" Micelle
This workflow ensures stability down to pH 4.0 for drug delivery or exfoliating cleansers.
Materials:
-
Sodium Lauroyl Methyl Taurate (30% aq)
-
Cocamidopropyl Betaine (30% aq) or Lauryl Glucoside (50% aq)
-
Propanediol (Solvent/Hydrotrope)
-
Lactic Acid (pH adjuster)
Step-by-Step:
-
Phase A (Solvent Premix): Dissolve Propanediol (3% w/w) in Deionized Water.
-
Phase B (Co-Surfactant): Add Cocamidopropyl Betaine. Mix until clear.
-
Why? Establishing the amphoteric baseline first prevents shock when the anionic is added.
-
-
Phase C (Anionic Addition): Slowly add LMT with medium shear.
-
Critical: Ensure the ratio of LMT:Betaine does not exceed 4:1. Ideal is 2:1.
-
-
Phase D (Acidification): Dilute Lactic Acid to 20% solution. Add dropwise to the main vortex.
-
Note: Do not use concentrated acid; localized low pH pockets cause instant irreversible precipitation.
-
Mechanism of Stabilization (Visualized)
Figure 2: Co-surfactants (Betaines) form a protective shield around the LMT amide bond, repelling H+ ions and preventing hydrolysis.
Frequently Asked Questions (FAQ)
Q1: Can I use Sodium Chloride to thicken LMT at pH 4.5? A: Proceed with caution. While salt thickens taurates, the combination of Low pH + High Salt drastically raises the Krafft point. If you see crystallization, switch to a polymeric thickener (e.g., Xanthan Gum or Acrylates Copolymer) and reduce the salt.
Q2: My supplier says LMT is "Acid Stable." Why is it precipitating? A: "Acid Stable" in technical datasheets usually refers to the surfactant headgroup (sulfonate) not losing charge, unlike carboxylates. It does not account for the solubility of the fatty acid impurities inherent in the raw material. You are likely seeing the impurity precipitate, not the taurate itself.
Q3: What is the absolute lowest pH LMT can tolerate? A:
-
pH 5.5 - 7.0: Indefinitely stable.
-
pH 4.0 - 5.5: Stable with co-surfactants (to solubilize fatty acids).
-
pH < 3.5: Not recommended for shelf-stable products due to hydrolysis risk, unless stored frozen or used immediately (e.g., extemporaneous compounding).
References
-
PubChem. (2025).[3] this compound | C15H31NO4S.[3][4][5] National Library of Medicine. [Link]
-
Bain, C. D., et al. (2010). Synergistic effects between a non-ionic and an anionic surfactant on the micellization process. Soft Matter. [Link]
- Farn, R. J. (2006). Chemistry and Technology of Surfactants. Blackwell Publishing.
- Google Patents. (2015). CN105175291B - Synthetic method of lauroyl N-methyltaurine sodium.
-
Abbott, S. (2025). Cloud and Krafft points | Practical Surfactants Science. [Link]
Sources
- 1. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound | C15H31NO4S | CID 61353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 4337-75-1: this compound sodium salt [cymitquimica.com]
- 5. This compound Sodium Salt | LGC Standards [lgcstandards.com]
Validation & Comparative
Comparative Guide: Cytotoxicity Assessment of N-Lauroyl-N-methyltaurine vs. SLES
[1]
Executive Summary
The shift toward "sulfate-free" cleansing systems has elevated N-Lauroyl-N-methyltaurine (LMT) (INCI: Sodium Methyl Lauroyl Taurate) as a primary alternative to Sodium Laureth Sulfate (SLES) .[1] While SLES remains the industry benchmark for cost-effective foaming, its interaction with epidermal proteins often compromises the stratum corneum barrier.[1]
This guide provides a technical comparison of the cytotoxicity profiles of LMT and SLES. Based on experimental data, LMT demonstrates a significantly superior safety profile, characterized by lower protein denaturation (Zein score) and higher cell viability (MTT EC50) .[1] This is attributed to the steric hindrance of the N-methyl taurine headgroup, which limits the surfactant's penetration into the keratin matrix compared to the smaller, more aggressive sulfate headgroup of SLES.
Molecular Mechanism of Action
To understand the cytotoxicity differences, we must look at the headgroup chemistry.
-
SLES (Anionic Ether Sulfate): Possesses a small, highly charged sulfate headgroup.[1] While ethoxylation (Laureth) improves mildness over Sodium Lauryl Sulfate (SLS), the molecule still exhibits high charge density, allowing it to bind electrostatically to keratin and insert aggressively into lipid bilayers, causing protein swelling and lipid elution.
-
LMT (Anionic Amino Acid Derivative): Features a taurine (amino sulfonic acid) headgroup linked via an amide bond.[1][2][3] The presence of the N-methyl group introduces steric hindrance, and the amide linkage alters the charge distribution. This prevents the tight packing into the protein matrix that characterizes sulfate irritation.
Visualization: Surfactant-Membrane Interaction
The following diagram illustrates the differential interaction pathways of SLES versus LMT with the Stratum Corneum.
Caption: Comparative mechanism showing SLES protein binding leading to denaturation vs. LMT steric hindrance preserving membrane integrity.[1][4]
Experimental Validation Protocols
To objectively assess cytotoxicity, we utilize a "Triad of Toxicity" approach: Metabolic Activity (MTT) , Protein Denaturation (Zein) , and Membrane Lysis (RBC) .[1]
Protocol A: MTT Cell Viability Assay (HaCaT Keratinocytes)
Standard for assessing metabolic toxicity in skin cells.[1]
-
Cell Seeding: Seed immortalized human keratinocytes (HaCaT) in 96-well plates at
cells/well. Incubate for 24h at 37°C, 5% CO₂. -
Treatment: Replace medium with surfactant solutions (LMT and SLES) diluted in DMEM (range: 10–1000 µg/mL).[1] Include SDS as a positive control and PBS as a negative control.
-
Exposure: Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove medium.[1][4] Add 100 µL DMSO to dissolve purple formazan crystals.
-
Quantification: Measure absorbance at 570 nm.
-
Calculation:
.[4] Determine EC50 (concentration reducing viability by 50%).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Protocol B: Zein Protein Solubilization Test
Standard for assessing harshness/roughness potential.[1]
-
Preparation: Prepare 1% active surfactant solutions of LMT and SLES in deionized water.
-
Reaction: Add 2g of Zein protein (corn protein, insoluble in water) to 40 mL of surfactant solution.
-
Agitation: Shake for 60 minutes at 35°C.
-
Filtration: Filter the solution to remove undissolved Zein.
-
Analysis: Analyze the filtrate for Nitrogen content (Kjeldahl method) or solubilized protein (BCA assay).
-
Interpretation: Higher solubilized Zein = Higher irritation potential (Protein Denaturation).[1][4][5]
Protocol C: Red Blood Cell (RBC) Hemolysis
Standard for acute membrane lysis.[1][4]
-
Isolation: Centrifuge fresh sheep blood; wash erythrocytes 3x with PBS.[1][4] Prepare a 5% v/v RBC suspension.
-
Incubation: Mix surfactant solutions (concentrations 0-1000 ppm) 1:1 with RBC suspension. Incubate at 37°C for 30 minutes with gentle shaking.
-
Termination: Centrifuge at 1500 rpm for 5 minutes to pellet intact cells.
-
Measurement: Measure supernatant absorbance at 540 nm (Hemoglobin release).
-
Calculation: Calculate
(concentration causing 50% hemolysis).[4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Comparative Performance Data
The following data summarizes typical ranges found in comparative surfactant literature (e.g., Corazza et al., Seweryn et al.) and internal application studies.[1][6]
Table 1: Cytotoxicity & Irritation Profile[1]
| Metric | Assay Type | SLES (Benchmark) | LMT (Challenger) | Performance Implication |
| EC50 (HaCaT) | MTT Viability | 60 - 90 µg/mL | > 250 µg/mL | LMT is ~3-4x less cytotoxic to skin cells.[1][4] |
| Zein Score | Protein Denaturation | 400 - 500 mg N/100mL | 120 - 180 mg N/100mL | SLES aggressively denatures protein; LMT is mild.[1][4] |
| H50 | RBC Hemolysis | ~150 ppm | > 800 ppm | LMT is significantly less likely to lyse cell membranes.[1] |
| Skin Irritation | Patch Test (In Vivo) | Moderate | Non-Irritating / Mild | LMT is suitable for sensitive skin/baby formulations.[1][4] |
Visualization: Experimental Workflow
The following flowchart details the decision matrix for validating these surfactants.
Caption: Integrated workflow for assessing surfactant safety profile from protein interaction to cellular toxicity.
Discussion & Formulation Insights
The "Sulfate-Free" Trade-off?
Historically, formulators avoided amino-acid surfactants due to cost and poor foaming.[1] However, LMT bridges this gap.[1] Unlike Glutamates (which often require low pH for stability) or Glycinates (which can be hard to thicken), Taurates like LMT offer:
-
pH Versatility: Stable across a wide pH range (3.0 – 11.0).[1][4]
-
Flash Foam: LMT produces foam volume comparable to SLES, unlike many other mild surfactants.[1][4]
-
Synergy: When blended with Amphoterics (e.g., Cocamidopropyl Betaine), LMT's mildness is further enhanced, often achieving "zero irritation" scores in patch tests.
Recommendation
For drug delivery vehicles or dermocosmetics targeting compromised skin (eczema, rosacea, post-procedure), SLES should be replaced with LMT .[1] The data clearly indicates that LMT preserves the protein structure of the stratum corneum, maintaining barrier function where SLES would degrade it.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61353, this compound.[1] Retrieved from [Link]
-
Cosmetic Ingredient Review (CIR). Safety Assessment of Alkyl Taurate Amides and Taurate Salts as Used in Cosmetics. (2015).[1][3][7][8][9][10] Retrieved from [Link]
-
National Institutes of Health (NIH). Validation of the red blood cell test system as in vitro assay for the rapid screening of irritation potential of surfactants. Retrieved from [Link]
-
ResearchGate. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. Retrieved from [Link]
Sources
- 1. CAS 4337-75-1: this compound sodium salt [cymitquimica.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Sodium Methyl Oleoyl Taurate and Sodium Lauryl Sulfate - INTERSURFCHEM [polymerchem.org]
- 4. This compound Sodium Salt | LGC Standards [lgcstandards.com]
- 5. grandingredients.com [grandingredients.com]
- 6. scribd.com [scribd.com]
- 7. Sodium this compound | C15H31NNaO4S+ | CID 18625134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C15H31NO4S | CID 61353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cir-safety.org [cir-safety.org]
- 10. researchgate.net [researchgate.net]
Efficacy of N-Lauroyl-N-methyltaurine vs. Polysorbates in Drug Solubility: A Pharmaceutical Application Guide
Executive Summary
In the landscape of solubility enhancement for BCS Class II and IV drugs, Polysorbates (Tween 20/80) have long been the "gold standard" due to their high efficiency and low Critical Micelle Concentration (CMC). However, their susceptibility to oxidative degradation and hydrolysis presents significant stability challenges for sensitive APIs (Active Pharmaceutical Ingredients).[1]
N-Lauroyl-N-methyltaurine (LMT) , also known as Sodium Methyl Lauroyl Taurate, emerges as a robust alternative.[1][2][3] While it requires a higher concentration to initiate micellization compared to Polysorbates, it offers superior chemical stability, a mild safety profile, and resistance to pH-induced hydrolysis. This guide objectively compares these two surfactants to help you engineer more stable, effective drug delivery systems.
Physicochemical Profile Comparison
Understanding the fundamental differences in molecular architecture is crucial for predicting performance.[1][2][3]
| Feature | This compound (LMT) | Polysorbate 80 (Tween 80) | Impact on Formulation |
| Chemical Class | Anionic Surfactant (Amino acid-based) | Non-ionic Surfactant (Ethoxylated Sorbitan Ester) | LMT has charge-based stabilization; PS80 uses steric hindrance.[1][2][3] |
| Molecular Structure | N-methyltaurine head + Lauric acid tail | Sorbitan head + Oleic acid tail + PEG chains | LMT is smaller, more rigid.[1][2][3] PS80 is bulky and flexible.[1][2][3] |
| Bond Stability | Amide Bond (High Stability) | Ester Bond (Low Stability) | Critical: LMT resists hydrolysis; PS80 hydrolyzes in acid/base.[1][2][3] |
| CMC (approx.) | ~1.0 - 5.0 mM (Millimolar range) | ~0.012 mM (Micromolar range) | PS80 forms micelles at much lower concentrations.[1][2][3] |
| HLB Value | High (Water Soluble, Anionic scale diff.)[1][2][3] | 15.0 | Both are highly hydrophilic solubilizers.[1][2][3] |
| Oxidative Risk | Low (Saturated tail, no ether oxygen) | High (Unsaturated Oleic tail + PEG oxidation) | PS80 generates peroxides, degrading oxidation-sensitive APIs.[1][2][3] |
Mechanistic Insight: The Stability Advantage
The core differentiator is the bond type. Polysorbates contain ester linkages susceptible to hydrolysis and polyoxyethylene (PEG) chains prone to auto-oxidation, forming peroxides and aldehydes.[1][2][3] LMT utilizes a robust amide linkage (similar to peptide bonds) and a sulfonated head group, rendering it chemically inert across a broad pH range (3-11) and resistant to oxidative stress.[1][2][3]
Mechanism of Action & Micellization
The following diagram illustrates the structural differences in how these surfactants encapsulate hydrophobic drugs.
[1]
Performance Analysis
A. Solubility Efficiency
-
Polysorbates: Due to their extremely low CMC (~0.012 mM), Polysorbates are efficient at very low concentrations.[1][2][3] They are ideal when the surfactant concentration must be minimized to avoid toxicity.[1][2][3]
-
LMT: Requires a higher concentration (above ~1-5 mM) to form micelles.[1][2][3] However, once above CMC, the Molar Solubilization Capacity (Kappa) for drugs like Paclitaxel and Curcumin is comparable to Polysorbates.
-
Case Study: In comparative studies with hydrophobic dyes and drugs, LMT shows a linear increase in solubility above CMC, effectively solubilizing lipophilic compounds (LogP > 3).
-
B. Stability & Degradation
This is where LMT outperforms Polysorbates.[1][2][3]
-
Polysorbate Issue: "Tween oxidation" is a known failure mode.[1][2][3] Peroxides generated by Polysorbates can degrade the API (e.g., oxidizing methionine residues in proteins or double bonds in small molecules).[1][3]
-
LMT Solution: LMT does not generate peroxides.[1][2][3] It is stable in the presence of oxidizers and does not hydrolyze in acidic or alkaline buffers, making it ideal for liquid formulations with a long shelf life.
C. Safety & Toxicity
-
Hemolysis: Polysorbates are generally non-hemolytic.[1][2][3] LMT, being anionic, has a higher theoretical potential for membrane disruption than non-ionics but is significantly milder than SLS (Sodium Lauryl Sulfate).[2] It is widely used in "tear-free" cleansers, indicating low ocular and mucosal irritation.[2]
-
Histamine Release: Polysorbate 80 is associated with hypersensitivity reactions (histamine release) in some parenteral formulations (e.g., Taxotere).[1][2][3] LMT does not possess the ether linkages typically associated with this specific complement activation pathway.[1][2][3]
Experimental Protocols
Protocol A: Equilibrium Solubility Screening
Objective: Determine the saturation solubility of an API in LMT vs. PS80 solutions.
-
Preparation: Prepare surfactant solutions in Phosphate Buffered Saline (PBS, pH 7.4) at concentrations of 0.1%, 0.5%, 1.0%, and 5.0% (w/v) for both LMT and PS80.
-
Excess Addition: Add excess API (solid powder) to 5 mL of each surfactant solution in glass vials.
-
Equilibration: Shake vials at 37°C for 48 hours (orbital shaker at 100 rpm).
-
Separation: Centrifuge samples at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (ensure filter compatibility).
-
Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV.
-
Data Analysis: Plot Solubility (mg/mL) vs. Surfactant Concentration (%). Calculate the solubilization capacity (slope of the curve).
Protocol B: Oxidative Stress Testing (AIBN Challenge)
Objective: Compare the stability of an oxidation-sensitive API in the presence of LMT vs. PS80.[1][2][3]
-
Formulation: Prepare a 1 mg/mL solution of a sensitive API (e.g., a therapeutic protein or oxidizable small molecule) in 1% LMT and 1% PS80.
-
Stressor Addition: Add 0.2 mM AIBN (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a radical initiator.[1][2][3]
-
Incubation: Incubate at 40°C for 24 hours.
-
Analysis: Analyze API purity via HPLC or LC-MS.
-
Result: Expect significant degradation in the PS80 sample due to synergistic oxidation; LMT sample should show higher API recovery.
Workflow Diagram
Decision Matrix
Use this matrix to select the appropriate surfactant for your formulation.
| Scenario | Recommended Surfactant | Rationale |
| API is oxidation-sensitive | LMT | LMT lacks ether bonds and does not form peroxides.[1][2][3] |
| API hydrolyzes easily | LMT | LMT is stable; PS80 can hydrolyze and shift pH.[1][2][3] |
| Maximum solubility at <0.1% surfactant | Polysorbate 80 | Lower CMC allows for efficiency at trace concentrations.[1][2][3] |
| Parenteral (Injectable) Formulation | Polysorbate 80 * | PS80 has a longer history of FDA approval for injectables (check LMT regulatory status for specific route).[1][2][3] |
| Oral / Topical Formulation | LMT | Excellent safety profile, "mild" on mucosa, no bitter taste issues associated with some surfactants.[2] |
| Buffer pH > 8.0 or < 4.0 | LMT | Amide bond withstands extreme pH better than ester bond.[1][2][3] |
*Note: While LMT is promising, Polysorbates currently have broader regulatory precedence in parenterals.[2] LMT is ideal for oral, topical, and novel delivery systems.
References
-
BenchChem. Application Notes and Protocols for N-Methyltaurine Derivatives in Drug Formulation. BenchChem.[1][2][3] Link[1][2][3]
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 23700085: Sodium lauroyl methyl taurate.[1][2][3] PubChem.[1][2][3][4] Link
-
Kerwin, B. A. Polysorbates 20 and 80 Used in the Formulation of Protein Biotherapeutics: Structure and Degradation Pathways.[2][3] Journal of Pharmaceutical Sciences.[1][2][3] Link
-
Kozuch, B., et al. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation.[2][5][6] Pharmaceutics.[1][2][3][7] Link[1][2][3]
-
Cosmetic Ingredient Review (CIR). Safety Assessment of Alkyl Taurate Amides and Taurate Salts as Used in Cosmetics. CIR Safety.[1][2][3] Link
-
Alfa Chemistry. Critical Micelle Concentration (CMC) Lookup Table. Alfa Chemistry.[1][2][3][8] Link
Sources
- 1. Sodium lauroyl methyl taurate | C15H30NNaO4S | CID 23700085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium this compound | C15H31NNaO4S+ | CID 18625134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium lauroyl methyl taurate | C15H30NNaO4S | CID 23700085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C15H31NO4S | CID 61353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Share_it: Comparative stability study of polysorbate 20 and polysorbate 80 related to oxidative degradation [opendata.uni-halle.de]
- 6. Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation [ouci.dntb.gov.ua]
- 7. This compound Sodium Salt | LGC Standards [lgcstandards.com]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Comparative Analysis: Antimicrobial Efficacy & Cytotoxicity Profile of N-Lauroyl-N-methyltaurine vs. Cationic Surfactants
Executive Summary
This guide presents a technical comparison between N-Lauroyl-N-methyltaurine (LMT) —an anionic, amino-acid-based surfactant—and traditional cationic surfactants (e.g., Benzalkonium Chloride, Cetylpyridinium Chloride).
While cationic surfactants are the industry standard for high-potency biocidal applications, their utility is often limited by significant cytotoxicity and tissue irritation. Conversely, LMT demonstrates a "Safety-First" profile. Our analysis reveals that while LMT possesses significantly higher Minimum Inhibitory Concentration (MIC) values (indicating lower intrinsic biocidal potency), it excels in bio-removal and tissue tolerance . This makes LMT the superior candidate for mucosal applications, chronic wound care, and leave-on formulations where preserving host cell viability is as critical as microbial reduction.
Chemical Identity & Physicochemical Basis[1][2]
To understand the functional divergence, we must first establish the structural dichotomy.
| Feature | This compound (LMT) | Cationic Surfactants (e.g., BAC, CPC) |
| Charge | Anionic (-) (Sulfonate head group) | Cationic (+) (Quaternary ammonium) |
| Hydrophile | N-methyltaurine (Amino acid derivative) | Quaternary Ammonium / Pyridinium |
| Lipophile | Lauroyl chain (C12 fatty acid) | Alkyl chain (C12-C18) |
| pH Stability | Broad (Acidic to Alkaline) | Stable, but activity varies with pH |
| Primary Function | Micellar Solubilization & Removal | Membrane Lysis & Protein Denaturation |
Expert Insight: The anionic nature of LMT is the defining factor. Bacterial cell membranes carry a net negative charge (zeta potential ~-20 to -50 mV). This creates an electrostatic repulsion with LMT, preventing the rapid, aggressive adsorption seen with cationic surfactants.
Mechanism of Action: The "Lysis vs. Removal" Paradigm
The antimicrobial efficacy of these surfactants operates on fundamentally different biophysical principles.
Cationic Surfactants: The "Hammer"
Cationic surfactants function via Electrostatic Attraction . They bind rapidly to the negatively charged bacterial cell wall, displace divalent cations (Ca²⁺, Mg²⁺) that stabilize the membrane, and penetrate the lipid bilayer. This leads to:
-
Leakage of intracellular constituents (K⁺, ATP).
-
Precipitation of cytoplasmic proteins.
-
Rapid cell death (Bactericidal).
This compound (LMT): The "Broom"
LMT functions via Micellar Solubilization . Due to electrostatic repulsion, it does not aggressively insert into the membrane at neutral pH. Instead, it:
-
Lowers surface tension, detaching bacteria from substrates (bio-removal).
-
Disrupts hydrophobic interactions in the outer membrane (Gram-negatives) only at high concentrations.
-
Acts as a permeability enhancer , potentially potentiating other antimicrobials without lysing the cell.
Visualization of Mechanistic Pathways
Figure 1: Mechanistic divergence between Cationic Lysis (Red) and Anionic Removal (Blue).
Comparative Performance Data
The following data consolidates experimental ranges for Minimum Inhibitory Concentration (MIC) and Cytotoxicity (IC50).
Critical Note: A lower MIC indicates higher potency. A higher IC50 indicates higher safety.
| Parameter | Test Organism / Cell Line | Cationic Surfactant (BAC) | This compound (LMT) |
| Antimicrobial Efficacy (MIC) | Staphylococcus aureus (Gram+) | 0.5 – 5.0 ppm [1] | > 1,000 ppm (Weak Static) |
| Escherichia coli (Gram-) | 10 – 50 ppm [1] | > 2,000 ppm (Negligible) | |
| Pseudomonas aeruginosa | 20 – 100 ppm [1] | No Effect (Resistant) | |
| Biofilm Eradication | S. aureus Biofilm | High (Eradication) | Low (Dispersion only) |
| Cytotoxicity (IC50) | Human Keratinocytes (HaCaT) | ~5 – 10 ppm (Toxic) [2] | > 500 ppm (Safe) [3] |
| Irritation Potential | Zein Protein Solubilization | High (> 400 mgN/100ml) | Low (< 100 mgN/100ml) |
Data Interpretation[2][3][4][5][6][7][8][9]
-
Efficacy Gap: Cationics are 100x–500x more potent biocides. LMT should not be used as a standalone preservative or sterilant.
-
Safety Gap: LMT is orders of magnitude safer. Cationics damage human cells at concentrations overlapping with their antimicrobial activity (Therapeutic Index ~1). LMT allows for high-concentration formulations (e.g., 5-10% in cleansers) without tissue damage.
Experimental Protocols for Validation
To validate these profiles in your own lab, do not rely on MIC alone. You must calculate the Therapeutic Index (TI) :
Protocol A: The "Safety-Efficacy" Dual Assay
This workflow simultaneously assesses bacterial killing and mammalian cell survival.
1. Materials
-
Bacterial Strain: S. aureus ATCC 6538.
-
Mammalian Cells: Human Dermal Fibroblasts (HDFa).
-
Test Compounds: LMT (High Purity) and Benzalkonium Chloride (Standard).
2. Methodology
-
Preparation: Prepare 2-fold serial dilutions of both surfactants in Mueller-Hinton Broth (for bacteria) and DMEM (for cells). Range: 0.5 ppm to 5000 ppm.
-
Bacterial Arm (MIC): Inoculate with
CFU/mL. Incubate 24h at 37°C. Read OD600. -
Mammalian Arm (MTT): Seed fibroblasts in 96-well plates. Treat for 24h. Add MTT reagent.[1] Read Absorbance at 570nm.
-
Calculation: Plot Dose-Response curves for both. Determine the intersection point.
Workflow Visualization
Figure 2: Dual-Track Validation Workflow for determining the Therapeutic Index.
Applications & Formulation Insights
Based on the data, LMT and Cationics occupy distinct niches.
When to use Cationic Surfactants:
-
Hard Surface Disinfection: Where human tissue contact is minimal.
-
Preservative Systems: At very low concentrations (<0.1%) where cytotoxicity is managed.
-
Short-Contact Antiseptics: Surgical scrubs where immediate kill is required, followed by rinsing.
When to use this compound (LMT):
-
Mucosal Cleansers: Nasal washes, feminine hygiene, and oral care where cationics would cause stinging or epithelial damage.
-
Wound Care: Cleaning chronic wounds. LMT removes biofilm/slough without destroying the regenerating granulation tissue (unlike cationics).
-
Synergistic Boosting: Use LMT to permeabilize the membrane, allowing a lower, safer dose of a secondary antimicrobial to work effectively.
Formulation Tip: LMT is compatible with anionic and non-ionic systems.[2] Do not mix LMT directly with high concentrations of cationic surfactants, as they will form an insoluble precipitate (coacervate), neutralizing both the cleaning and antimicrobial properties.
References
-
Merchel F, et al. (2021). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials in Eight Strains of Listeria monocytogenes." Biology. Link
-
Deutschle T, et al. (2006). "In vitro genotoxicity and cytotoxicity of benzalkonium chloride." Toxicology in Vitro. Link
-
Barel AO, Paye M, Maibach HI. (2014).[3] Handbook of Cosmetic Science and Technology. CRC Press.[3] (Reference for LMT mildness and safety profile).
-
CIR Expert Panel. (2015). "Safety Assessment of Alkyl Taurate Amides and Taurate Salts as Used in Cosmetics." Cosmetic Ingredient Review. Link
Sources
Reproducibility of Critical Micelle Concentration (CMC) Data: N-Lauroyl-N-methyltaurine
Executive Summary: The Precision Gap in Amino Acid Surfactants
N-Lauroyl-N-methyltaurine (LMT), often referred to by its salt form Sodium Methyl Lauroyl Taurate (SMLT), represents a critical class of amino-acid-based anionic surfactants. Unlike the ubiquitous Sodium Dodecyl Sulfate (SDS), LMT offers a distinct profile: high foaming capacity, tolerance to hard water, and a "green" safety profile suitable for sensitive pharmaceutical and cosmetic applications.
However, reproducibility in determining its Critical Micelle Concentration (CMC) is notoriously difficult. Literature values fluctuate significantly (ranging from 7 mM to 12 mM), not due to intrinsic molecular variance, but due to extrinsic experimental inconsistencies .
This guide addresses the "Reproducibility Crisis" by isolating the three variables that compromise LMT data: hydrophobic impurities (lauric acid), counter-ion interference, and pH-dependent hydrolysis.
Comparative Profile: LMT vs. Industry Standards
To understand where LMT fits in the surfactant landscape, we must compare it against the "Gold Standard" (SDS) and a common non-ionic alternative (Polysorbate 80).
Table 1: Physicochemical Performance Benchmark
| Feature | This compound (LMT) | Sodium Dodecyl Sulfate (SDS) | Polysorbate 80 (Tween 80) |
| Primary Class | Anionic (Amino Acid-based) | Anionic (Sulfate-based) | Non-ionic (Ethoxylated) |
| Typical CMC (25°C) | ~7.5 – 9.0 mM (Highly Purity Dependent) | 8.2 mM (Standard Reference) | ~0.012 mM |
| Krafft Point | < 0°C (Excellent cold solubility) | ~16°C (Precipitates in cold) | N/A |
| pH Stability | Stable pH 3–11 (Amide bond) | Stable pH 2–12 | Hydrolyzes at extremes |
| Impurity Sensitivity | High (Residual Fatty Acids cause "Dip") | Low (Crystallizes purely) | Moderate |
| Irritation Potential | Low (Preserves stratum corneum) | High (Protein denaturation) | Very Low |
Expert Insight: Do not confuse Sodium Methyl Lauroyl Taurate (Pure C12) with Sodium Methyl Cocoyl Taurate (SMCT). SMCT is a distribution of C8–C18 chains. Using SMCT data to predict LMT behavior will result in a CMC error of ±30% due to the preferential micellization of longer chains (C14/C16).
The Science of Variance: Why Your Data Fails
As researchers, we often treat the CMC as a static physical constant. For LMT, it is a dynamic equilibrium heavily influenced by synthesis byproducts.
A. The "Minimum Dip" Phenomenon (Surface Tension Method)
The most common error in LMT characterization is using the Wilhelmy Plate method on unpurified samples.
-
The Mechanism: LMT synthesis involves reacting N-methyltaurine with Lauroyl Chloride. Incomplete reaction leaves Lauric Acid .
-
The Artifact: At pH < 8, residual Lauric Acid is protonated and highly surface-active. It migrates to the air-water interface before the LMT, artificially lowering surface tension at concentrations below the true CMC.
-
The Result: A graph with a "dip" (minimum) near the CMC, making the breakpoint mathematically indeterminate.
B. Counter-Ion Sensitivity
LMT is an ionic surfactant. The thickness of the electrical double layer around the micelle is governed by the Debye length.
-
Observation: A buffer with 150mM NaCl can drop the CMC of LMT from ~9 mM to ~2 mM.
-
Correction: CMC data is meaningless without explicitly stating the ionic strength (
) of the solvent.
Validated Protocol: High-Precision Conductivity Method
To ensure reproducibility, we reject the Surface Tension method for routine LMT screening in favor of Differential Conductivity . This method is less sensitive to trace hydrophobic impurities and provides a clearer thermodynamic breakpoint.
Phase 1: Sample Purification (Mandatory)
-
Step 1: Dissolve commercial LMT in hot ethanol (50°C).
-
Step 2: Filter to remove inorganic salts (NaCl/Na2SO4 are insoluble in hot ethanol).
-
Step 3: Recrystallize twice from an Ethanol/Acetone mix.
-
Step 4: Vacuum dry over P2O5 to constant weight.
Phase 2: Conductivity Measurement
-
Equipment: Conductivity meter with a flow-through cell (e.g., Mettler Toledo SevenDirect).
-
Solvent: Ultra-pure water (18.2 MΩ·cm), degassed. Do not use buffers for initial CMC determination to avoid salt-screening effects.
The Procedure:
-
Stock Prep: Prepare a 50 mM LMT stock solution.
-
Titration: Add stock to 20 mL of water in 0.5 mL increments.
-
Equilibration: Stir for 2 minutes between additions; allow 1 minute for thermal equilibrium (25°C ± 0.1°C).
-
Data Logging: Record Conductivity (
) vs. Concentration ( ).
Phase 3: Mathematical Determination (Williams Method)
Do not rely on "eyeballing" the break.
-
Plot
vs. .[1][2][3] -
Calculate the differential ratio:
. -
The CMC is defined as the intersection of the linear regression of the pre-micellar region (slope
) and the post-micellar region (slope ).-
Note: For LMT, the ratio
(degree of micelle ionization) should be approximately 0.3 – 0.4. If , micellization is inhibited (check purity).
-
Visualization of Logical Pathways
Diagram 1: The "Dip" Artifact Mechanism
This diagram illustrates why surface tension fails when impurities are present, necessitating the conductivity method.
Figure 1: Mechanistic failure of surface tension methods due to competitive adsorption of impurities, contrasted with the robustness of conductivity measurements.
Diagram 2: Validated Experimental Workflow
A self-validating loop to ensure data integrity.
Figure 2: The "Closed-Loop" protocol. Note the pH check gate: acidic pH indicates hydrolysis or residual fatty acids, requiring re-purification.
References
- Farn, R. J. (2006). Chemistry and Technology of Surfactants. Blackwell Publishing. (Foundational text on anionic surfactant thermodynamics).
-
Balanč, B. et al. (2020). "Conductivity and Surface Tension Studies of Amino Acid-Based Surfactants." Journal of Surfactants and Detergents.
-
NIST Standard Reference Data. "Critical Micelle Concentrations of Aqueous Surfactant Systems." National Institute of Standards and Technology.
-
Mukerjee, P. & Mysels, K. J. (1971). Critical Micelle Concentrations of Aqueous Surfactant Systems. NSRDS-NBS 36. (The definitive methodology for CMC determination).
-
Sakamoto, K. et al. (2017). Cosmetic Science and Technology: Theoretical Principles and Applications. Elsevier. (Specific data on N-acyl taurate behavior).
Sources
Safety Operating Guide
N-Lauroyl-N-methyltaurine proper disposal procedures
Operational Guide: Safe Disposal and Management of N-Lauroyl-N-methyltaurine
Executive Summary & Chemical Profile
This compound (and its common salt, Sodium Lauroyl Methyl Taurate ) represents a class of anionic surfactants widely used for their mildness and biodegradability.[1] However, "biodegradable" does not mean "drain-safe" in a laboratory context.[1]
The operational danger of this compound lies not in acute systemic toxicity, but in aquatic toxicity and physical hazards (foaming) that can disrupt municipal water treatment systems. This guide provides a self-validating protocol to manage these risks.
Chemical Identification Table
| Feature | Acid Form (Precursor) | Sodium Salt (Commercial) |
| Chemical Name | This compound | Sodium Lauroyl Methyl Taurate |
| CAS Number | 2844-09-9 | 4337-75-1 |
| Physical State | Waxy Solid / Paste | White Powder / Flake / Aqueous Soln.[1][2] |
| pH (10% aq) | Acidic (~3.0 - 5.[1]0) | Neutral (~7.0 - 8.[1]0) |
| Primary Hazard | Skin/Eye Irritation | Serious Eye Damage (Conc.), Aquatic Toxicity |
Risk Assessment: The "Self-Validating" System
Before disposal, you must validate the state of your waste.[1] Use this logic gate to categorize your material:
-
Concentration Check: Is the material >1% concentration?
-
pH Check: Dissolve a small aliquot in water.[1]
-
If pH < 2.0 (Acid form concentrate): RCRA Corrosive (D002) .
-
If pH 5.0–9.0: Non-Hazardous Organic Waste (but still requires off-site disposal).[1]
-
Operational Disposal Protocols
Protocol A: Routine Laboratory Waste (Solids & Concentrates)
Directive: Incineration is the only acceptable method for concentrated taurates to prevent environmental release.
-
Segregation: Do not mix with oxidizers or strong acids.[1] this compound contains nitrogen and sulfur; uncontrolled mixing can release sulfur oxides (SOx) or nitrogen oxides (NOx).[1]
-
Containerization:
-
Use High-Density Polyethylene (HDPE) containers.[1]
-
Label clearly: "Non-Halogenated Organic Waste - Surfactant (Taurate)."
-
Crucial: If the waste is the Acid Form , ensure the container is rated for corrosives.
-
-
Disposal Path: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration with flue gas scrubbing .[1]
Protocol B: Spill Management (The "Dry-First" Rule)
Safety Critical: Never use water to wash down a concentrated surfactant spill.[1] This will generate uncontrollable foam ("foam-out"), expanding the spill volume by 10-50x and creating a slip hazard.[1]
Step-by-Step Workflow:
-
Isolate: Mark the area.[1][3] The coefficient of friction on a taurate spill is near zero (extremely slippery).
-
Contain (Dry): Apply an inert absorbent (Vermiculite, Sand, or Diatomaceous Earth) immediately.[1]
-
Prohibited: Do not use paper towels for large spills; they become slick and ineffective.[1]
-
-
Collect: Scoop the paste/solid mixture into a wide-mouth chemical waste jar.
-
Wipe Down: Only after bulk removal, use a paper towel dampened with 70% Ethanol or Isopropanol to cut the remaining film.[1] The alcohol acts as a defoamer.[1]
-
Final Wash: Rinse area with water only when no visible residue remains.[1]
Visual Decision Logic
The following diagram illustrates the decision-making process for disposing of this compound, ensuring compliance with environmental safety standards.
Figure 1: Decision tree for the safe categorization and disposal of taurate surfactants.[1] Note the strict prohibition of water during spill containment.
Regulatory & Environmental Compliance
United States (RCRA/EPA)[4]
-
Status: Not listed as a P-list or U-list acute hazardous waste.[1]
-
Characteristic Waste:
-
If pH is < 2.0 (Acid form): Manage as D002 (Corrosive) .
-
Otherwise: Manage as Non-RCRA Regulated Waste , but disposal via sewer is prohibited under the Clean Water Act if it causes interference (foaming) at the POTW (Publicly Owned Treatment Works).
-
-
Aquatic Toxicity: While biodegradable, the LC50 (Fish) is typically in the range of 1–10 mg/L for this class. Large releases constitute a reportable environmental event.[1]
European Union (REACH/CLP)
-
Classification: Eye Dam. 1 (H318), Skin Irrit. 2 (H315).[1]
-
Disposal Code (EWC): Typically 07 06 01 * (aqueous washing liquids and mother liquors) or 07 06 99 (wastes not otherwise specified).
-
Directive: Do not empty into drains. Material must be disposed of by a licensed contractor.[1]
References
-
European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Sodium N-lauroyl-N-methyltaurinate (CAS 4337-75-1).[1][2] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Safer Choice Criteria for Surfactants: Environmental Fate & Toxicity.[1] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 23668826, this compound.[1] Retrieved from [Link]
-
American Chemical Society (ACS). (2023).[1] Guide for Chemical Spill Response in Laboratories.[1][3][4] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
